1-Hydroxy-2,1-benzoxaborolane
Description
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQABDOICLHPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328044 | |
| Record name | 1-Hydroxy-2,1-benzoxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-41-1 | |
| Record name | 1-Hydroxy-2,1-benzoxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2,1-benzoxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 1-Hydroxy-2,1-benzoxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 1-hydroxy-2,1-benzoxaborolane, a key heterocyclic scaffold in medicinal chemistry. This document consolidates essential data on its physicochemical properties, synthesis, and the biological mechanisms of its prominent derivatives, offering a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
This compound, also known as benzoboroxole, is a white to almost white solid crystalline powder. Its unique structure, incorporating a boron atom within a bicyclic system, confers distinct chemical properties that are leveraged in the design of targeted therapeutics.[1][2] The presence of the hydroxyl group on the boron atom is crucial for its biological activity and interaction with target molecules.[1]
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 5735-41-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇BO₂ | [3] |
| Molecular Weight | 133.94 g/mol | [3][4] |
| Melting Point | 95-100 °C | [4] |
| Boiling Point | 237.2 ± 43.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 7.01 ± 0.20 (Predicted) | [4] |
| Appearance | White to Almost white powder to crystal | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methylene protons of the oxaborole ring. The chemical shifts of the aromatic protons would be in the range of δ 7.0-8.0 ppm, with splitting patterns determined by their substitution. The methylene protons would likely appear as a singlet in the range of δ 4.5-5.5 ppm. The hydroxyl proton on the boron atom may appear as a broad singlet. For example, in a derivative, 6-amino-1-hydroxy-2,1-benzoxaborolane, the methylene protons appear as a singlet at δ 4.99 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the methylene carbon. The aromatic carbons would resonate in the region of δ 120-150 ppm. The methylene carbon would be expected at a higher field, typically around δ 70 ppm, as seen in a derivative where it appears at 70.3 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol/Phenol) | 3200-3550 (broad, strong) |
| C-H Stretch (Aromatic) | 3000-3100 (medium) |
| C-H Stretch (Aliphatic) | 2850-2960 (medium) |
| C=C Stretch (Aromatic) | 1450-1600 (medium) |
| C-O Stretch | 1000-1300 (strong) |
| B-O Stretch | 1300-1400 (strong) |
Synthesis and Reactivity
This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents.[6][7] Its synthesis can be achieved through multiple routes, often starting from 2-bromobenzyl alcohol or related compounds. A general synthetic approach involves the protection of the alcohol, followed by a metal-halogen exchange and reaction with a trialkyl borate, and subsequent deprotection and cyclization.
A detailed experimental protocol for a related synthesis of a derivative is provided in the experimental section. The reactivity of this compound is characterized by the electrophilic nature of the boron atom, making it susceptible to nucleophilic attack. This property is fundamental to its mechanism of action in biological systems.
Biological Significance and Mechanism of Action of Derivatives
The this compound scaffold is the core component of several FDA-approved drugs and clinical candidates, each with a distinct mechanism of action targeting specific enzymes.
Tavaborole: An Antifungal Agent
Tavaborole is an antifungal drug used for the treatment of onychomycosis. Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[8] The boron atom in tavaborole forms a stable adduct with the ribose of the terminal adenosine of tRNALeu in the editing site of the enzyme, trapping the tRNA and halting protein synthesis.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 5735-41-1 [smolecule.com]
- 3. 1-Hydroxy-2,1-benzoxaborole | C7H7BO2 | CID 403788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of 1-Hydroxy-2,1-benzoxaborolane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-hydroxy-2,1-benzoxaborolane scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to novel therapeutics with distinct mechanisms of action. This technical guide delves into the core mechanisms of two prominent drugs derived from this scaffold: tavaborole, an antifungal agent, and crisaborole, an anti-inflammatory agent. This document provides a detailed overview of their molecular targets, signaling pathways, quantitative efficacy, and the experimental protocols used for their characterization.
Tavaborole: Inhibition of Fungal Protein Synthesis
Tavaborole is an oxaborole antifungal agent approved for the treatment of onychomycosis.[1][2] Its mechanism of action is the highly specific inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3][4]
Molecular Mechanism: Oxaborole tRNA Trapping (OBORT)
Tavaborole's antifungal activity stems from its unique ability to trap tRNALeu in the editing site of fungal LeuRS.[5][6] This "Oxaborole tRNA Trapping" (OBORT) mechanism effectively halts protein synthesis, leading to fungal cell death.[7][8]
The key steps of this mechanism are:
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Tavaborole enters the fungal cell and binds to the editing site of the leucyl-tRNA synthetase.
-
The boron atom of tavaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.[5][6]
-
This stable tavaborole-tRNALeu adduct remains trapped in the editing site, preventing the catalytic turnover of the enzyme.[5]
-
The inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, thereby arresting protein synthesis and inhibiting fungal growth.[2][4]
Tavaborole exhibits a high degree of selectivity for the fungal enzyme over its human counterpart, with a greater than 1,000-fold higher affinity for fungal LeuRS, ensuring a wide margin of safety.[3]
Quantitative Data: Antifungal Activity
The in vitro antifungal activity of tavaborole has been evaluated against a range of fungal pathogens. The following tables summarize its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of Tavaborole
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.25 - 2 | 4 | 16 | [9][10] |
| Trichophyton mentagrophytes | 0.25 - 2 | - | - | [10] |
| Candida spp. | 2 - 16 | 16 | 16 | [9] |
| Aspergillus spp. | - | - | - | |
| Fusarium spp. | 8 - >16 | - | - | [9] |
Table 2: Minimum Fungicidal Concentration (MFC) of Tavaborole
| Fungal Species | MFC (µg/mL) | Reference(s) |
| Trichophyton rubrum | 8 | [10][11] |
| Trichophyton mentagrophytes | 16 | [10][11] |
Experimental Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
A common method to determine the inhibitory activity of compounds against LeuRS is a radiometric filter-binding assay.
Objective: To measure the inhibition of LeuRS-catalyzed attachment of 14C-labeled leucine to its cognate tRNA.
Materials:
-
Purified recombinant fungal LeuRS
-
Yeast tRNA
-
14C-L-leucine
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Test compound (Tavaborole) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, ATP, and yeast tRNA.
-
Compound Addition: Add serial dilutions of tavaborole or vehicle control (DMSO) to the reaction mixture.
-
Enzyme Addition: Add purified fungal LeuRS to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding 14C-L-leucine.
-
Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Filtration: Precipitate the tRNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold 5% TCA and ethanol to remove unincorporated 14C-L-leucine.
-
Scintillation Counting: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of tavaborole and determine the IC50 value by fitting the data to a dose-response curve.
Crisaborole: Anti-Inflammatory Action through PDE4 Inhibition
Crisaborole is a non-steroidal, topical anti-inflammatory agent approved for the treatment of mild-to-moderate atopic dermatitis.[12][13] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[14][15]
Molecular Mechanism: Modulation of cAMP Signaling
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates inflammation.[12][16] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[14][17]
The signaling pathway is as follows:
-
In inflammatory cells, various stimuli lead to the activation of adenylyl cyclase, which converts ATP to cAMP.
-
PDE4 hydrolyzes cAMP to AMP, thus downregulating the anti-inflammatory effects of cAMP.
-
Crisaborole penetrates the skin and enters inflammatory cells, where it inhibits PDE4.[14]
-
The inhibition of PDE4 leads to an accumulation of intracellular cAMP.
-
Elevated cAMP levels activate Protein Kinase A (PKA).
-
PKA, in turn, can phosphorylate and regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB), and inhibit the NF-κB pathway.[18]
-
This cascade of events ultimately leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-2, IL-4, IL-5, and IFN-γ, thereby reducing inflammation.[19]
Quantitative Data: PDE4 Inhibition and Anti-Inflammatory Effects
The inhibitory potency of crisaborole against PDE4 and its effects on cytokine release have been quantified in various in vitro assays.
Table 3: Crisaborole IC50 Values for PDE4 and Cytokine Inhibition
| Target | IC50 (µM) | Reference(s) |
| PDE4 | 0.49 | [19][20] |
| PDE4 Isoforms (range) | 0.055 - 0.340 | [21] |
| TNF-α release | 0.54 | [19] |
| IL-2 release | 0.61 | [19] |
| IFN-γ release | 0.83 | [19] |
| IL-5 release | 2.4 | [19] |
| IL-10 release | 5.3 | [19] |
Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)
A common high-throughput screening method for PDE4 inhibitors is the fluorescence polarization (FP) assay.
Objective: To measure the inhibition of PDE4-catalyzed hydrolysis of a fluorescently labeled cAMP substrate.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (Crisaborole) dissolved in DMSO
-
Binding agent that specifically binds to the phosphate group of AMP
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Add serial dilutions of crisaborole or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PDE4 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Reaction Termination and Signal Development: Add the binding agent to all wells. This stops the reaction and the binding agent binds to the hydrolyzed FAM-AMP, causing an increase in fluorescence polarization.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of crisaborole. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound core structure has proven to be a versatile starting point for the development of drugs with distinct and highly specific mechanisms of action. Tavaborole's unique OBORT mechanism provides a targeted approach to disrupting fungal protein synthesis, while crisaborole's inhibition of PDE4 offers a non-steroidal option for managing inflammatory skin conditions. The detailed understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel benzoxaborole-based therapeutics.
References
- 1. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tavaborole - Wikipedia [en.wikipedia.org]
- 3. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nationaleczema.org [nationaleczema.org]
- 13. Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 15. Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 16. What Is PDE4? | EUCRISA® (crisaborole) | Safety Info [eucrisa.com]
- 17. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Crisaborole - MedChem Express [bioscience.co.uk]
- 21. scirp.org [scirp.org]
An In-Depth Technical Guide to 1-Hydroxy-2,1-benzoxaborolane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-2,1-benzoxaborolane, a prominent member of the benzoxaborole family, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique chemical structure, featuring a boron atom integrated into a bicyclic system, imparts a range of desirable physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile building block in drug discovery.
Chemical Structure and Identification
This compound is characterized by a fused ring system consisting of a benzene ring and an oxaborolane ring. The boron atom is bonded to two oxygen atoms and a carbon atom of the benzene ring, and it also bears a hydroxyl group.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 1-hydroxy-3H-2,1-benzoxaborole[1] |
| CAS Number | 5735-41-1[1] |
| Molecular Formula | C₇H₇BO₂[1] |
| Molecular Weight | 133.94 g/mol [1] |
| Canonical SMILES | B1(C2=CC=CC=C2CO1)O[1] |
| InChI Key | XOQABDOICLHPIS-UHFFFAOYSA-N[1] |
| Synonyms | 2-(Hydroxymethyl)phenylboronic acid cyclic monoester, Benzo[c][1][2]oxaborol-1(3H)-ol, 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole[3] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound contribute to its utility as a scaffold in medicinal chemistry.
Table of Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 95-100 °C | --INVALID-LINK-- |
| Boiling Point | 237.2 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.18 g/cm³ | --INVALID-LINK-- |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxaborolane ring, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons and the methylene carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the oxaborolane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methylene groups, and B-O bond vibrations.
Synthesis
While this compound is commercially available, understanding its synthesis is crucial for the development of its derivatives. It is often cited as an expensive starting material, and practical, scalable synthetic routes are of significant interest.[4][5]
General Synthetic Approach:
A common method for the synthesis of benzoxaboroles involves the intramolecular cyclization of an ortho-substituted phenylboronic acid. For this compound, this would typically involve the dehydration of 2-(hydroxymethyl)phenylboronic acid.
Experimental Protocol: Synthesis of this compound from (2-formylphenyl)boronic acid
This protocol describes a reduction followed by cyclization.
-
Materials: (2-formylphenyl)boronic acid, Sodium borohydride, Diethyl ether, Hydrochloric acid (1M), Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve (2-formylphenyl)boronic acid in diethyl ether at room temperature.
-
Slowly add sodium borohydride to the solution while stirring.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may vary and should be optimized.
Mechanism of Action and Biological Activity
The biological activity of this compound and its derivatives is primarily attributed to the unique properties of the boron atom. As a Lewis acid, the boron atom can form reversible covalent bonds with nucleophilic groups present in biological macromolecules, particularly the diol moieties of sugars and glycoproteins.
Inhibition of Leucyl-tRNA Synthetase (LeuRS):
A key and well-studied mechanism of action for many benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[6] This inhibition occurs through a novel "oxaborole tRNA-trapping" (OBORT) mechanism.
Signaling Pathway of LeuRS Inhibition:
Caption: Mechanism of LeuRS inhibition by this compound.
Description of the LeuRS Inhibition Pathway:
-
Normal Function: Leucyl-tRNA synthetase (LeuRS) is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu). This is a critical step in protein synthesis. The enzyme has both an aminoacylation site and an editing (proofreading) site to ensure fidelity.
-
Inhibitor Action: this compound enters the editing site of LeuRS.
-
Adduct Formation: Inside the editing site, the boron atom of the benzoxaborole forms a stable, covalent adduct with the 2' and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.
-
Trapping Mechanism: This adduct formation effectively "traps" the tRNALeu in the editing site, preventing the catalytic cycle of the enzyme from proceeding.
-
Inhibition of Protein Synthesis: With LeuRS inhibited, the cell is unable to properly synthesize proteins, leading to cessation of growth and cell death in pathogens. This mechanism is the basis for the antifungal and antibacterial activity of many benzoxaborole-based drugs.
Applications in Drug Development and Materials Science
This compound serves as a crucial starting material and structural motif in the development of new therapeutic agents and advanced materials.
Pharmaceutical Applications:
-
Antifungal Agents: The ability of benzoxaboroles to inhibit fungal LeuRS has led to the development of antifungal drugs. Tavaborole (AN2690), a 5-fluoro-substituted benzoxaborole, is an FDA-approved treatment for onychomycosis.[6]
-
Antibacterial Agents: Research is ongoing to develop benzoxaborole-based antibiotics that target bacterial LeuRS and other essential bacterial enzymes.
-
Anti-inflammatory Agents: Crisaborole (AN2728), a phosphodiesterase-4 (PDE4) inhibitor with a benzoxaborole core, is approved for the topical treatment of atopic dermatitis.[7]
-
Antiprotozoal Agents: this compound is a key intermediate in the synthesis of DNDI-6148, a promising drug candidate for the treatment of visceral leishmaniasis.[5]
-
Antiviral and Anticancer Research: Derivatives of this compound are being investigated for their potential as antiviral and anticancer agents.
Workflow for Benzoxaborole-Based Drug Discovery:
References
- 1. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5735-41-1|this compound|BLD Pharm [bldpharm.com]
- 3. 1-hydroxy-2,1-benzoxaborole - Wikidata [wikidata.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-Hydroxy-2,1-benzoxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-hydroxy-2,1-benzoxaborolane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, leading to the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this unique boron-containing molecule and its prominent derivatives, tavaborole and crisaborole. We will delve into the seminal structure-activity relationship studies that unlocked its therapeutic potential, detail the experimental protocols for its synthesis and biological evaluation, and present key quantitative data in a structured format. Furthermore, this guide will visually articulate the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction: The Advent of Boron in Medicine
Boron, a metalloid element, has traditionally been viewed with caution in drug development due to perceived toxicity. However, the pioneering work in the field of boron chemistry has unveiled its potential to form unique covalent interactions with biological targets, leading to the design of highly potent and selective inhibitors. The benzoxaborole class, characterized by a bicyclic structure containing a boronic acid cyclic ester, emerged from this research as a versatile and promising scaffold. At the core of this class lies this compound, a foundational molecule from which a new generation of therapeutics has been built.
The Discovery of this compound and its Therapeutic Potential
The journey of this compound from a chemical novelty to a clinically relevant scaffold was driven by systematic structure-activity relationship (SAR) investigations. Initial screening of boron-containing compounds revealed that the benzoxaborole moiety possessed significant biological activity. This led to focused efforts to synthesize and evaluate a library of derivatives, ultimately identifying key substitutions that modulated potency and selectivity against various therapeutic targets.
Tavaborole (AN2690): An Antifungal Breakthrough
A pivotal moment in the history of benzoxaboroles was the discovery of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, later named tavaborole (AN2690). This compound exhibited potent broad-spectrum antifungal activity, particularly against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis (nail fungus). The key to its antifungal action was found to be the inhibition of a crucial fungal enzyme, leucyl-tRNA synthetase (LeuRS).
Crisaborole (AN2728): A Novel Anti-inflammatory Agent
Further exploration of the benzoxaborole scaffold led to the development of crisaborole (AN2728), a non-steroidal anti-inflammatory agent. Crisaborole was found to be a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade associated with atopic dermatitis (eczema). By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives has evolved to include scalable and efficient methods. Below are detailed protocols for the synthesis of the core molecule and its key derivatives, as well as for the biological assays used to characterize their activity.
Synthesis of this compound
Two common synthetic routes for the preparation of this compound are outlined below.
Route 1: From 2-Methylphenylboronic Acid
Experimental Protocol:
-
Bromination: To a solution of 2-methylphenylboronic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)phenylboronic acid.
-
Cyclization: Dissolve the crude 2-(bromomethyl)phenylboronic acid in an aqueous basic solution (e.g., sodium bicarbonate) and stir at room temperature.
-
Purification: Monitor the cyclization by TLC. Once complete, acidify the solution and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Route 2: From 2-Bromobenzyl Alcohol
Experimental Protocol:
-
Lithiation: Dissolve 2-bromobenzyl alcohol in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 30 minutes.
-
Borylation: Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Hydrolysis and Cyclization: Quench the reaction with aqueous hydrochloric acid. This will hydrolyze the boronic ester and facilitate spontaneous cyclization to form this compound.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Minimum Inhibitory Concentration (MIC) Assay for Tavaborole
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.
Experimental Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate (e.g., Trichophyton rubrum) on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Broth Microdilution:
-
Perform serial twofold dilutions of tavaborole in RPMI 1640 medium in a 96-well microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a drug-free growth control and a sterility control (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 4 to 7 days.
-
The MIC is determined as the lowest concentration of tavaborole that causes complete inhibition of visible growth compared to the drug-free control.
-
Phosphodiesterase-4 (PDE4) Inhibition Assay for Crisaborole
This assay determines the half-maximal inhibitory concentration (IC₅₀) of crisaborole against PDE4.
Experimental Protocol:
-
Assay Setup:
-
Prepare serial dilutions of crisaborole in an appropriate assay buffer.
-
In a 384-well plate, add the diluted crisaborole, a solution of recombinant human PDE4 enzyme (e.g., PDE4B), and the assay buffer.
-
Include a no-inhibitor control and a no-enzyme control.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and add detection reagents (e.g., based on fluorescence polarization or HTRF).
-
Read the plate using a suitable plate reader.
-
Calculate the percentage of inhibition for each crisaborole concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for tavaborole and crisaborole.
Table 1: In Vitro Antifungal Activity of Tavaborole
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 100+ | 0.25 - 8.0 | 4.0 | 8.0 |
| Trichophyton mentagrophytes | 100+ | 0.25 - 8.0 | 4.0 | 8.0 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Inhibitory Activity of Crisaborole against PDE4 Isoforms
| PDE4 Isoform | IC₅₀ (nM) |
| PDE4A | 55 - 340 |
| PDE4B | 55 - 340 |
| PDE4C | 55 - 340 |
| PDE4D | 55 - 340 |
Mechanism of Action and Signaling Pathways
The unique boron chemistry of the this compound scaffold enables novel mechanisms of action.
Tavaborole: Inhibition of Fungal Leucyl-tRNA Synthetase
Tavaborole exerts its antifungal effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. The boron atom in tavaborole forms a stable covalent adduct with the cis-diol of the terminal ribose of tRNALeu within the editing site of the enzyme. This trapping of the tRNA prevents its release and effectively halts protein synthesis, leading to fungal cell death.
Crisaborole: Inhibition of Phosphodiesterase-4 (PDE4)
Crisaborole's anti-inflammatory properties stem from its ability to inhibit PDE4. In inflammatory cells, PDE4 is responsible for the degradation of cAMP. By inhibiting PDE4, crisaborole leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB modulates the expression of various genes, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-23) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10).[1]
Conclusion
The discovery and development of this compound and its derivatives represent a significant advancement in medicinal chemistry, demonstrating the therapeutic potential of boron-containing compounds. From the targeted inhibition of fungal protein synthesis by tavaborole to the modulation of inflammatory pathways by crisaborole, the benzoxaborole scaffold has proven to be a versatile platform for the design of novel drugs. The detailed synthetic protocols, biological assays, and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists dedicated to the ongoing exploration of this privileged structure and the development of the next generation of benzoxaborole-based therapeutics.
References
1-Hydroxy-2,1-benzoxaborolane and its Derivatives: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 1-hydroxy-2,1-benzoxaborolane, a versatile boron-heterocyclic scaffold, and its derivatives. The unique physicochemical properties of the benzoxaborole core, particularly the Lewis acidic nature of the boron atom, have led to the development of a new class of therapeutic agents with diverse applications.[1][2] This document details their primary biological activities, mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. Two prominent derivatives, the anti-inflammatory agent crisaborole and the antifungal tavaborole, are now clinically used for atopic dermatitis and onychomycosis, respectively, highlighting the therapeutic potential of this chemical class.[1][2]
Core Biological Activities and Mechanisms of Action
Benzoxaborole derivatives have demonstrated a broad spectrum of biological activities, primarily categorized as anti-inflammatory, antifungal, and antibacterial.[1][2] The mechanism of action is intrinsically linked to the electron-deficient boron atom, which can form stable, reversible covalent bonds with nucleophilic groups in the active sites of target enzymes.[1][3]
Anti-Inflammatory Activity
The anti-inflammatory effects of specific benzoxaborole derivatives are primarily attributed to the inhibition of phosphodiesterase 4 (PDE4).[4][5] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that modulates the inflammatory response.[4][6]
Crisaborole (AN2728) , a topical PDE4 inhibitor, is the leading example of this class.[5][7] By inhibiting PDE4, crisaborole increases intracellular cAMP levels.[4][8] This elevation in cAMP leads to the downstream suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-13, IL-17, IL-22, IL-23), and interferon-gamma (IFN-γ), thereby reducing inflammation.[4][8][9]
Antifungal Activity
The primary antifungal mechanism for many benzoxaboroles involves the inhibition of a crucial enzyme in protein synthesis: leucyl-tRNA synthetase (LeuRS).[3][10][11] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in the translation process.[3][12]
Tavaborole (AN2690) exemplifies this mechanism.[10][13][14] It selectively targets the editing domain of fungal LeuRS.[12][15] The boron atom of tavaborole forms a stable adduct with the terminal adenosine of tRNALeu, trapping it in the enzyme's editing site.[3][13] This action blocks the catalytic cycle, halting protein synthesis and leading to fungal cell death.[11][12][14] This "oxaborole tRNA trapping" (OBORT) mechanism is highly specific to fungal enzymes, contributing to the drug's safety profile.[13]
Antibacterial Activity
The antibacterial actions of benzoxaboroles are more varied. Different derivatives have been developed to target several essential bacterial enzymes.
-
Leucyl-tRNA Synthetase (LeuRS) Inhibition: Similar to the antifungal mechanism, some benzoxaboroles inhibit bacterial LeuRS, disrupting protein synthesis.[3]
-
β-Lactamase Inhibition: Certain benzoxaborole derivatives act as inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics like penicillin and cephalosporins.[1] The boron atom interacts with the catalytic serine residue in the β-lactamase active site, inactivating the enzyme and restoring the efficacy of the antibiotic.[1]
-
Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition: At least one benzoxaborole derivative, AN11527, has been shown to be active against E. coli by targeting FabI, an essential enzyme in bacterial fatty acid synthesis.[16]
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activity of key benzoxaborole derivatives.
Table 1: Anti-inflammatory Activity of Crisaborole
| Target Enzyme | Compound | IC₅₀ (nM) | Cell Type / Assay Condition | Reference |
| PDE4 | Crisaborole | ~75 | Purified PDE4B2 catalytic domain | [2] |
| PDE4 Isoforms | Crisaborole | 55 - 340 | Multiple human PDE4 isoforms | [17] |
Table 2: Antifungal Activity of Benzoxaborole Derivatives
| Organism | Compound | MIC (µg/mL) | Reference |
| Candida albicans | Tavaborole (AN2690) | <2 | [8] |
| Candida albicans | Unsubstituted Benzoxaborole (AN2679) | 8 | [8] |
| Trichophyton rubrum | Tavaborole (AN2690) | N/A (Approved for onychomycosis) | [18] |
Table 3: Antibacterial Activity of Benzoxaborole Derivatives
| Organism | Compound | MIC (µg/mL) | Target | Reference |
| E. coli (tolC mutant) | AN11527 | 6.25 | FabI | [16] |
| S. aureus | Azithromycin-Benzoxaborole Derivatives | Variable (Some more active than Azithromycin) | Ribosome | [6] |
| E. coli | Tavaborole (AN2690) | 8 | LeuRS | [4] |
Table 4: β-Lactamase Inhibition by Benzoxaborole Derivatives
| Target Enzyme | Compound | Kᵢ (nM) | Reference |
| AmpC P99 | 6-Aryloxy benzoxaborole 22 | Low nanomolar range | [19] |
| CMY-2 | 6-Aryloxy benzoxaborole 22 | Low nanomolar range | [19] |
| AmpC | Compound 10a (triazole derivative) | 140 | [20] |
| KPC-2 | Compound 5 (triazole derivative) | 730 | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of benzoxaboroles are provided below.
Synthesis of Crisaborole (AN2728)
This protocol is a generalized representation based on published synthetic routes.
-
Objective: To synthesize 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Crisaborole).
-
Core Reaction: Nucleophilic aromatic substitution between a protected 5-hydroxybenzoxaborole intermediate and 4-fluorobenzonitrile.
-
Procedure Outline:
-
Protection: The formyl group of a starting material like 4-bromo-2-formylphenol is protected, for example, as an ethylene acetal.[21]
-
Borylation: The protected compound undergoes a halogen-lithium exchange followed by reaction with a borate ester (e.g., triisopropyl borate) at low temperatures (e.g., -78°C) to introduce the boron moiety.[9]
-
Cyclization & Deprotection: Acidic workup (e.g., with HCl) removes the protecting group and facilitates the cyclization to form the this compound ring.[9]
-
Coupling: The resulting 5-hydroxybenzoxaborole intermediate is coupled with 4-halobenzonitrile (e.g., 4-fluorobenzonitrile) in the presence of a base (e.g., potassium carbonate) in a solvent like DMF at elevated temperatures (e.g., 110°C).[15][22]
-
Purification: The final product, crisaborole, is isolated and purified through extraction, concentration, and recrystallization or chromatography.[15]
-
In Vitro PDE4 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzoxaborole derivative against the PDE4 enzyme.
-
Principle: The assay measures the enzymatic activity of PDE4, which converts cAMP to AMP. The inhibitor's potency is quantified by its ability to prevent this conversion.
-
Materials: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, test compound (benzoxaborole derivative), reference inhibitor (e.g., Rolipram), detection reagents, 384-well microplate, plate reader.[23]
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: Add the diluted test compound or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Enzyme Addition: Add the diluted PDE4 enzyme solution to all wells (except for a "no enzyme" control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents. The amount of remaining cAMP or produced AMP is quantified using a suitable method (e.g., fluorescence polarization, HTRF).
-
Data Analysis: Read the plate on a compatible plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[23]
-
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
-
Objective: To quantify the ability of a benzoxaborole derivative to inhibit the charging of tRNALeu with leucine.
-
Principle: This assay typically measures the incorporation of a radiolabeled amino acid into tRNA.
-
Materials: Recombinant LeuRS enzyme, test compound, radiolabeled L-leucine (e.g., [¹⁴C]L-leucine), total tRNA, reaction buffer (e.g., Tris-HCl, MgCl₂, ATP, DTT), filter discs, scintillation fluid.[13][24]
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, radiolabeled L-leucine, total tRNA, and the LeuRS enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a set time (e.g., 10-30 minutes) to allow for the aminoacylation reaction.
-
Quenching: Stop the reaction by spotting aliquots onto filter discs and precipitating the tRNA with an acid solution (e.g., 5% trichloroacetic acid).
-
Washing: Wash the filter discs multiple times to remove unincorporated radiolabeled leucine.
-
Quantification: Dry the discs, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the LeuRS activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.[12]
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a benzoxaborole derivative that prevents the visible growth of a specific microorganism.
-
Principle: The broth microdilution method is a standard procedure for determining MIC values.
-
Materials: Test compound, control antibiotic/antifungal, appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria), sterile 96-well microplates, microbial inoculum.[25][26]
-
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.[26]
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., to a 0.5 McFarland standard) and then dilute it further to achieve a specific final concentration in the wells (e.g., 1 x 10⁵ CFU/mL for fungi).[25]
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).[25]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring optical density with a plate reader.[25][26]
-
Cytokine Release Assay
-
Objective: To evaluate the ability of an anti-inflammatory benzoxaborole derivative to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Principle: Immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or macrophage cell lines like RAW 264.7) are stimulated to produce cytokines in the presence or absence of the test compound. The concentration of cytokines in the cell culture supernatant is then measured.
-
Materials: Immune cells, cell culture medium, stimulating agent (e.g., lipopolysaccharide [LPS]), test compound, control compound, 96-well cell culture plates, ELISA kit for the target cytokine (e.g., TNF-α).[11][23]
-
Procedure:
-
Cell Seeding: Seed the immune cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Add a stimulating agent like LPS to the wells to induce cytokine production. Include unstimulated controls.
-
Incubation: Incubate the plate for an extended period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.[23]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's protocol.[27][28]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated control and determine the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug synergy discovery of tavaborole and aminoglycosides against Escherichia coli using high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crisaborole synthesis - chemicalbook [chemicalbook.com]
- 16. A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. An upcoming drug for onychomycosis: Tavaborole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 22. CN106928264A - A kind of synthetic method of crisaborole - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporoth... [protocols.io]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
Lewis acidity of 1-Hydroxy-2,1-benzoxaborolane
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of weak acids. For boronic acids, the acidity can be enhanced by the addition of a polyol, such as mannitol, which forms a more acidic complex.[1]
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
D-Mannitol (optional, to enhance acidity)
-
Deionized, carbonate-free water
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 1-10 mM) is prepared in deionized water. KCl is added to maintain a constant ionic strength (e.g., 0.15 M).[2] If desired, a solution of D-mannitol is also prepared.
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. The pH electrode and the tip of the burette containing the standardized NaOH solution are immersed in the solution. The solution is stirred gently.
-
Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[2] The titration is continued until the pH has passed the equivalence point, typically indicated by a sharp increase in pH.
-
Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of NaOH added). The pKa is the pH at the half-equivalence point. The data can be analyzed using software that fits the titration curve to the appropriate Henderson-Hasselbalch equation or by determining the inflection point of the first derivative of the titration curve.[3] At least three titrations should be performed to ensure reproducibility.[2]
Logical Relationship of pKa Determination
Caption: Methods for experimental pKa determination.
Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)
The biological activity of many benzoxaboroles, including the FDA-approved drug crisaborole, is attributed to their ability to inhibit phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP).[1][4]
By inhibiting PDE4, benzoxaboroles prevent the breakdown of cAMP, leading to an increase in its intracellular concentration. Elevated cAMP levels, in turn, lead to the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5), and interferon-gamma (IFN-γ). This reduction in inflammatory mediators helps to alleviate the symptoms of inflammatory conditions like atopic dermatitis.[4]
Signaling Pathway of PDE4 Inhibition by Benzoxaboroles
Caption: PDE4 inhibition by this compound derivatives.
Conclusion
This compound is a versatile molecule with significant potential in drug discovery and development, largely owing to its inherent Lewis acidity. The ability of its boron center to engage in reversible covalent interactions with biological diols is a key feature that is exploited in its therapeutic applications. A thorough understanding of its Lewis acidity, as quantified by its pKa, and the mechanisms by which it exerts its biological effects, such as the inhibition of PDE4, is crucial for the rational design of new and improved benzoxaborole-based therapeutics. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this important class of compounds.
References
1-Hydroxy-2,1-Benzoxaborolane: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2,1-benzoxaborolane (HBO), a unique heterocyclic organoboron compound, has emerged as a pivotal building block in contemporary organic synthesis. Its distinct structural features, combining the attributes of a boronic acid and a cyclic ester, confer upon it a versatile reactivity profile that has been exploited in a myriad of synthetic transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of HBO, with a particular focus on its role in facilitating the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required to effectively utilize this powerful synthetic tool.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white solid that is commercially available. Its key physical and spectroscopic properties are summarized in the tables below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BO₂ | [1] |
| Molecular Weight | 133.94 g/mol | [1] |
| Melting Point | 95-100 °C | |
| Appearance | Solid | |
| CAS Number | 5735-41-1 |
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | Aromatic Protons: ~7.2-7.8 ppm, Methylene Protons (-CH₂-): ~5.1 ppm, Hydroxyl Proton (-OH): Broad singlet |
| ¹³C NMR (CDCl₃) | Aromatic Carbons: ~120-150 ppm, Methylene Carbon (-CH₂-): ~65-70 ppm |
| FTIR (KBr Pellet) | O-H stretch: ~3200-3400 cm⁻¹ (broad), C-H stretch (aromatic): ~3000-3100 cm⁻¹, C=C stretch (aromatic): ~1400-1600 cm⁻¹, B-O stretch: ~1300-1400 cm⁻¹ |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. One common and efficient method involves the reduction of 2-formylphenylboronic acid.
Experimental Protocol: Synthesis from 2-Formylphenylboronic Acid
This procedure details the synthesis of this compound via the reduction of 2-formylphenylboronic acid.
Materials:
-
2-Formylphenylboronic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-formylphenylboronic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Applications in Organic Synthesis
The unique reactivity of this compound makes it a valuable reagent in a variety of organic transformations, including cross-coupling reactions, as a protecting group, and in reduction reactions.
Suzuki-Miyaura Cross-Coupling Reactions
This compound and its derivatives are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and heteroaryl structures.
Quantitative Data for Suzuki-Miyaura Coupling of HBO with Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4'-Methyl-[1,1'-biphenyl]-2-yl)methanol | 85-95 |
| 2 | 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-2-yl)methanol | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | 4'-Fluoro-[1,1'-biphenyl]-2-yl)methanol | 82-92 |
| 4 | 1-Bromo-3-nitrobenzene | 3'-Nitro-[1,1'-biphenyl]-2-yl)methanol | 75-85 |
| 5 | 2-Bromopyridine | 2-(2-(Hydroxymethyl)phenyl)pyridine | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a this compound derivative.
Materials:
-
Aryl halide (1.0 eq)
-
This compound derivative (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, the this compound derivative, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protection of Diols
This compound can be used as a protecting group for 1,2- and 1,3-diols. It reacts reversibly with diols to form a stable five- or six-membered cyclic boronate ester, thus masking the hydroxyl groups from unwanted reactions. The protection can be readily reversed under mild acidic or basic conditions.
Quantitative Data for Diol Protection using HBO
| Diol Substrate | Protected Product | Yield (%) |
| Ethylene Glycol | 2-Phenyl-1,3,2-dioxaborolane derivative | >95 |
| Propane-1,2-diol | 4-Methyl-2-phenyl-1,3,2-dioxaborolane derivative | >95 |
| Propane-1,3-diol | 2-Phenyl-1,3,2-dioxaborinane derivative | >90 |
| (±)-1-Phenylethane-1,2-diol | 4-Phenyl-1,3,2-dioxaborolane derivative | >95 |
| Catechol | Dibenzo[d,f][2][3][4]dioxaborole derivative | >98 |
Experimental Protocol: Diol Protection
This protocol provides a general method for the protection of a diol using this compound.
Materials:
-
Diol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Dean-Stark apparatus (for azeotropic removal of water, if necessary)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the diol and this compound in the solvent.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude protected diol.
-
The product is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.
Reduction Reactions
Derivatives of this compound are instrumental in the synthesis of various functionalized molecules that can undergo further transformations, such as reduction reactions. A key example is the reduction of a nitro group on a benzoxaborole scaffold, which is a critical step in the synthesis of amino-benzoxaborole derivatives used in drug discovery.
Experimental Protocol: Reduction of a Nitro-Substituted Benzoxaborole
This protocol outlines the reduction of a nitro-substituted benzoxaborole to its corresponding amine using catalytic hydrogenation.
Materials:
-
Nitro-substituted benzoxaborole (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen source (e.g., Hydrogen gas, Ammonium formate)
Procedure (using Hydrogen Gas):
-
In a hydrogenation vessel, dissolve the nitro-substituted benzoxaborole in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel and purge with an inert gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoxaborole.
-
Purify the product as needed by column chromatography or recrystallization.
Role in Drug Development
This compound is a privileged scaffold in medicinal chemistry, serving as a key starting material for the synthesis of several approved drugs and clinical candidates. The benzoxaborole moiety is known to interact with biological targets, often through the formation of reversible covalent bonds with active site serine residues or diols. The development of drugs such as Tavaborole (antifungal) and Crisaborole (anti-inflammatory) highlights the therapeutic potential of this structural motif.
Conclusion
This compound has firmly established itself as a versatile and indispensable building block in the arsenal of the modern organic chemist. Its utility in a range of powerful synthetic methodologies, including the Suzuki-Miyaura cross-coupling, diol protection, and as a scaffold for further functionalization, underscores its importance. The successful development of drugs based on the benzoxaborole core is a testament to its favorable physicochemical and pharmacological properties. As research continues to uncover new applications and synthetic routes, the significance of this compound in both academic and industrial settings is set to expand even further. This guide serves as a foundational resource for scientists seeking to harness the full potential of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 1-Hydroxy-2,1-benzoxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-2,1-benzoxaborolane (CAS No. 5735-41-1), a significant heterocyclic organic compound utilized in medicinal chemistry and organic synthesis.[1] The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Compound Profile
| Compound Name | This compound |
| Synonyms | 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, 2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester[2][3][4] |
| CAS Number | 5735-41-1[5][6][7][8][9][10] |
| Molecular Formula | C₇H₇BO₂[1][3][5][7] |
| Molecular Weight | 133.94 g/mol [1][5][7] |
| Structure |
|
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For boron-containing compounds, ¹¹B NMR provides direct information about the boron center, while ¹H and ¹³C NMR characterize the organic framework.
The following table outlines the predicted proton NMR chemical shifts for this compound in DMSO-d₆.
Table 1: Predicted ¹H NMR Data (300 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| B-OH | 9.14 | Singlet | 1H | - |
| Ar-H | 7.71 | Doublet | 1H | 7.2 |
| Ar-H | 7.45 | Triplet | 1H | 7.5 |
| Ar-H | 7.38 | Doublet | 1H | 7.5 |
| Ar-H | 7.32 | Triplet | 1H | 7.1 |
| -CH₂- | 4.97 | Singlet | 2H | - |
| Data sourced from iChemical predictive tool.[2] |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-Ar (quaternary, attached to B) | ~145-150 | Deshielded due to attachment to boron and oxygen. |
| C-Ar (quaternary, attached to CH₂) | ~140-145 | Deshielded due to ring fusion and proximity to oxygen. |
| C-Ar (CH) | ~125-135 | Typical range for aromatic carbons. |
| C-Ar (CH) | ~120-130 | |
| C-Ar (CH) | ~115-125 | |
| C-Ar (CH) | ~110-120 | |
| -CH₂- | ~65-70 | Shielded relative to aromatic carbons, attached to oxygen. |
The ¹¹B NMR spectrum provides insight into the coordination and hybridization state of the boron atom. For this compound, a single resonance is expected, characteristic of a trigonal (sp²) boronic acid ester.
Table 3: ¹¹B NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Solvent | Reference |
| ¹¹B | ~28-32 | (CD₃)₂CO or CDCl₃ | BF₃·OEt₂ |
| Note: A similar compound, 5-Fluoro-1-hydroxy-2,1-benzoxaborolane, exhibits a ¹¹B NMR signal at 32.0 ppm in (CD₃)₂CO.[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and borate ester functionalities.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3550 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |
| C=C (Aromatic) | Stretching | 1500-1600 | Medium |
| B-O | Stretching | 1310-1380 | Strong |
| C-O | Stretching | 1000-1300 | Strong |
| C-H (Aromatic) | Bending (out-of-plane) | 680-860 | Strong |
| Note: IR spectra for this compound can be found on SpectraBase.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 134, corresponding to the molecular weight.
Table 5: Predicted Mass Spectrometry Data
| Fragment | m/z (Predicted) | Possible Identity |
| [M]⁺ | 134 | Molecular Ion |
| [M-H₂O]⁺ | 116 | Loss of water |
| [M-BO₂H]⁺ | 91 | Loss of boronic acid moiety |
| [C₆H₅CH₂]⁺ | 91 | Tropylium ion (rearrangement) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR.
-
-
¹¹B NMR Acquisition:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
Set the spectral width to cover a range of approximately -100 to 100 ppm.
-
Use BF₃·OEt₂ as an external reference.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or the external reference (for ¹¹B).
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
- 1. Buy this compound | 5735-41-1 [smolecule.com]
- 2. benzo[c][1,2]oxaborol-1(3H)-ol, CAS No. 5735-41-1 - iChemical [ichemical.com]
- 3. 1-hydroxy-2,1-benzoxaborole - Wikidata [wikidata.org]
- 4. 2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 5735-41-1|this compound|BLD Pharm [bldpharm.com]
- 6. ambeed.com [ambeed.com]
- 7. 1-Hydroxy-2,1-benzoxaborole | C7H7BO2 | CID 403788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. boronpharm.com [boronpharm.com]
- 9. This compound CAS 5735-41-1 [homesunshinepharma.com]
- 10. This compound | 5735-41-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
The Rise of the Boron-Containing Scaffold: A Technical Guide to 1-Hydroxy-2,1-benzoxaborolane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-hydroxy-2,1-benzoxaborolane core, a unique boron-heterocyclic scaffold, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its distinctive chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have paved the way for the development of novel therapeutics targeting a wide array of diseases. This in-depth technical guide explores the applications of this versatile scaffold, detailing its therapeutic successes, mechanisms of action, and the experimental methodologies underpinning its development.
A Versatile Pharmacophore: Therapeutic Applications
The benzoxaborole scaffold has demonstrated remarkable versatility, leading to the discovery of potent agents across several therapeutic areas, including antifungal, anti-inflammatory, and antiprotozoal agents.[1] This has culminated in the FDA approval of two benzoxaborole-based drugs: tavaborole for onychomycosis and crisaborole for atopic dermatitis, with several others in various stages of clinical development.[1][2]
Antifungal Activity
The initial breakthrough for benzoxaboroles in medicinal chemistry was the discovery of their potent antifungal activity. This led to the development of Tavaborole (AN2690) , a topical treatment for onychomycosis, a fungal infection of the nails.[1] The mechanism of action of tavaborole involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[3]
Anti-inflammatory Activity
Benzoxaborole derivatives have also proven to be effective anti-inflammatory agents. Crisaborole (AN2728) is a topical phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis.[1][2] By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines.[2][4]
Antiprotozoal Activity
The benzoxaborole scaffold has shown significant promise in the fight against neglected tropical diseases. DNDI-6148 is a preclinical candidate for the treatment of visceral leishmaniasis, a fatal parasitic disease.[5][6][7] Its mechanism of action involves the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro activity of key this compound derivatives across different therapeutic areas.
Table 1: Antifungal Activity of Benzoxaborole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Tavaborole | Trichophyton rubrum | 0.25 | [8] |
| Tavaborole | Trichophyton mentagrophytes | 0.25 | [8] |
| Tavaborole | Candida albicans | 16 | [8] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity of Benzoxaborole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Crisaborole | PDE4 | 490 | [9] |
| AN2898 | PDE4 | 60 | [10] |
IC50: Half-maximal Inhibitory Concentration
Table 3: Antiprotozoal Activity of Benzoxaborole Derivatives
| Compound | Target Organism | EC50 (µM) | Reference |
| DNDI-6148 | Leishmania donovani (amastigotes) | 0.4 | [11] |
| DNDI-6148 | Leishmania infantum (amastigotes) | 0.3 | [11] |
EC50: Half-maximal Effective Concentration
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a key benzoxaborole and for representative biological assays.
Synthesis of 5-Fluoro-1-hydroxy-2,1-benzoxaborolane (Tavaborole)
The synthesis of Tavaborole can be achieved through a multi-step process starting from 2-bromo-5-fluorotoluene.
Step 1: Synthesis of 2-Bromo-5-fluorotoluene This starting material can be synthesized from toluene. The procedure involves the reaction of toluene with a brominating agent in the presence of a Lewis acid catalyst. The reaction mixture is typically stirred at a controlled temperature to ensure regioselectivity. The product is then purified by distillation or chromatography.[5]
Step 2: Conversion to (2-Bromo-5-fluoro-phenyl)-methanol 2-Bromo-5-fluorotoluene is first oxidized to 2-bromo-5-fluorobenzoic acid, for example using potassium permanganate. The carboxylic acid is then reduced to the corresponding alcohol, (2-bromo-5-fluoro-phenyl)-methanol, using a suitable reducing agent like lithium aluminum hydride.
Step 3: Protection of the Hydroxyl Group The hydroxyl group of (2-bromo-5-fluoro-phenyl)-methanol is protected, for instance, by reacting it with trityl chloride in the presence of a base to form 1-bromo-4-fluoro-2-trityloxymethyl-benzene.[4]
Step 4: Borylation The protected compound undergoes a borylation reaction. This can be achieved by reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield 2-(4-fluoro-2-tritylmethyl-phenyl)-4,4,5,5-tetramethyl-[2][4][5]dioxaborolane.[4]
Step 5: Deprotection and Cyclization The trityl protecting group is removed under acidic conditions, and the intermediate undergoes cyclization to form 5-fluoro-1-hydroxy-2,1-benzoxaborolane (Tavaborole). The final product is then purified by recrystallization.[1][4]
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against LeuRS.
Materials:
-
Purified fungal or bacterial LeuRS
-
L-leucine and tRNALeu
-
ATP
-
Radioactively labeled L-leucine (e.g., [3H]L-leucine)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, tRNALeu, and radioactively labeled L-leucine.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the LeuRS enzyme.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding cold TCA.
-
Precipitate the acylated tRNA on ice.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled leucine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Stop solution (e.g., containing a phosphodiesterase inhibitor like IBMX)
-
Detection system (e.g., a fluorescent tracer that binds to the product, AMP)
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the PDE4 enzyme, assay buffer, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction by adding the stop solution.
-
Add the detection reagents and measure the signal (e.g., fluorescence polarization).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[5]
In Vitro Antileishmanial Activity Assay (Amastigote Assay)
This assay determines the efficacy of compounds against the intracellular amastigote stage of Leishmania parasites.
Materials:
-
Leishmania promastigotes (e.g., L. donovani)
-
Macrophage cell line (e.g., J774A.1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
-
Test compounds
-
Control drug (e.g., Amphotericin B)
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio.
-
Incubate for several hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Remove the extracellular parasites by washing.
-
Add fresh medium containing serial dilutions of the test compounds and a control drug.
-
Incubate the plates for a further period (e.g., 72 hours).
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each compound concentration using a light microscope.
-
Calculate the percentage of inhibition of parasite proliferation and determine the EC50 value.[1]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the medicinal chemistry of this compound derivatives.
Conclusion
The this compound scaffold represents a significant advancement in medicinal chemistry, offering a unique mechanism of action that has led to the development of effective drugs for a range of diseases. The ability to rationally design and synthesize derivatives with tailored properties continues to drive the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the current state of benzoxaborole research, offering valuable insights and methodologies for scientists and researchers in the field of drug development. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs.
References
- 1. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
- 2. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 3. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]
- 5. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. US20190023724A1 - Process for the preparation of tavaborole - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Bromo-5-fluorotoluene, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Unlocking Therapeutic Potential: A Technical Guide to 1-Hydroxy-2,1-benzoxaborolane Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core therapeutic targets of 1-Hydroxy-2,1-benzoxaborolane, a versatile heterocyclic organic compound that serves as a foundational scaffold for a new generation of therapeutic agents. The unique chemical properties of the benzoxaborole moiety, particularly the presence of a boron atom, enable novel mechanisms of action against a range of biological targets. This document provides a comprehensive overview of these targets, quantitative data on the inhibitory activities of key derivatives, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows.
Core Therapeutic Targets
Extensive research has identified three primary therapeutic targets for derivatives of this compound, each with significant implications for treating a variety of diseases.
Leucyl-tRNA Synthetase (LeuRS): The Antifungal Target
The most well-established therapeutic application of a this compound derivative is the inhibition of fungal Leucyl-tRNA synthetase (LeuRS). This enzyme is critical for fungal protein synthesis, and its inhibition leads to fungal cell death.[1][2][3] Tavaborole (formerly AN2690), a 5-fluoro-substituted derivative of this compound, is an FDA-approved topical antifungal for the treatment of onychomycosis.[4][5]
The mechanism of action, known as the Oxaborole tRNA Trapping (OBORT) mechanism, involves the boron atom of tavaborole forming a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA(Leu) within the editing site of the LeuRS enzyme.[1] This adduct effectively traps the tRNA, preventing the catalytic cycle of the enzyme and halting protein synthesis.[6][7][8]
Phosphodiesterase 4 (PDE4): The Anti-Inflammatory Target
Another clinically significant target for a this compound derivative is Phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. Crisaborole (formerly AN2728), another derivative, is a topical treatment for mild-to-moderate atopic dermatitis.[9][10][11]
PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[9][12] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels. This, in turn, modulates downstream signaling pathways, resulting in the suppression of pro-inflammatory cytokine production and a reduction in inflammation.[11][13]
Cleavage and Polyadenylation Specificity Factor 3 (CPSF3): The Anticancer and Antiparasitic Target
A more recently identified and promising therapeutic target for the benzoxaborole class is Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). This enzyme is an endonuclease essential for the 3'-end processing of pre-messenger RNA (pre-mRNA).[4][14][15] Inhibition of CPSF3 disrupts mRNA maturation and leads to the downregulation of numerous genes, ultimately inducing cell death.[14]
This mechanism of action has shown potential in both oncology and in the treatment of parasitic infections, such as those caused by trypanosomes.[4][6][15] Several benzoxaborole compounds are under investigation as inhibitors of CPSF3 for these therapeutic areas.[14][16]
Quantitative Data on Inhibitory Activities
While specific inhibitory constants for the parent compound, this compound, are not widely reported, extensive data exists for its clinically relevant derivatives, tavaborole and crisaborole.
| Compound | Target | Assay Type | Value | Organism/Cell Line | Reference |
| Tavaborole (AN2690) | Leucyl-tRNA Synthetase (LeuRS) | IC50 | 2.1 µM | Saccharomyces cerevisiae | [9] |
| Tavaborole (AN2690) | Antiproliferative Activity | IC50 | 65 µM | HCT-116 | [5] |
| Crisaborole (AN2728) | Phosphodiesterase 4 (PDE4) | IC50 | - | - | [13] |
Note: Specific IC50 values for crisaborole against PDE4 are proprietary and not consistently available in public literature, though its potent inhibitory activity is well-documented through clinical efficacy.
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of therapeutic targets. Below are representative protocols for assessing the inhibition of the key targets of this compound derivatives.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against LeuRS by measuring the aminoacylation of tRNA.
Materials:
-
Recombinant fungal or bacterial LeuRS
-
tRNA specific for leucine (tRNALeu)
-
14C-labeled Leucine
-
ATP, MgCl2, DTT
-
Tris-HCl buffer (pH 7.5)
-
Test compound (e.g., Tavaborole) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and 14C-Leucine.
-
Add varying concentrations of the test compound to the reaction mixture. Include a control with DMSO only.
-
Initiate the reaction by adding tRNALeu and recombinant LeuRS.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA to precipitate the tRNA.
-
Filter the mixture through glass fiber filters to capture the precipitated tRNA with the incorporated 14C-Leucine.
-
Wash the filters with cold 5% TCA to remove unincorporated 14C-Leucine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[7]
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to measure PDE4 activity and its inhibition.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP) as a substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Binding agent that specifically binds to the hydrolyzed product (5'-AMP)
-
Test compound (e.g., Crisaborole) dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Dispense the test compound at various concentrations into the wells of a 384-well plate. Include positive (known PDE4 inhibitor) and negative (DMSO) controls.
-
Add the PDE4 enzyme to all wells except the blank.
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for enzymatic hydrolysis of FAM-cAMP to FAM-5'-AMP.
-
Stop the reaction by adding the binding agent. The binding agent will bind to the FAM-5'-AMP, causing a change in the molecule's rotation and thus an increase in fluorescence polarization.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition based on the polarization values and determine the IC50 of the test compound.[14][15]
Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) Inhibition Assay
This protocol provides a general framework for an in vitro assay to screen for inhibitors of CPSF3 endonuclease activity.
Materials:
-
Purified recombinant human CPSF3 protein
-
A short fluorescently labeled RNA oligonucleotide substrate containing a CPSF3 cleavage site.
-
Reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound dissolved in DMSO
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence imager
Procedure:
-
Synthesize and label an RNA substrate with a fluorophore (e.g., FAM or Cy5) at one end.
-
Set up reaction mixtures containing the reaction buffer, the fluorescent RNA substrate, and varying concentrations of the test compound.
-
Initiate the cleavage reaction by adding the purified CPSF3 enzyme.
-
Incubate the reactions at 37°C for a set time period.
-
Stop the reactions by adding a stop solution containing a denaturant (e.g., formamide) and EDTA.
-
Separate the intact RNA substrate from the cleaved fragments using urea-PAGE.
-
Visualize the RNA bands using a fluorescence imager.
-
Quantify the intensity of the bands corresponding to the intact and cleaved RNA to determine the percentage of cleavage inhibition for each compound concentration and calculate the IC50 value.[1]
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Leucyl-tRNA Synthetase (LeuRS) Inhibition by Tavaborole.
Caption: PDE4 Signaling Pathway and Inhibition by Crisaborole.
Caption: Experimental Workflow for CPSF3 Inhibition Assay.
References
- 1. Therapeutic targeting of CPSF3-dependent transcriptional termination in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Hydroxy-2,1-benzoxaborolane: A Detailed Experimental Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 1-hydroxy-2,1-benzoxaborolane, a valuable building block in medicinal chemistry. The protocol outlines a robust synthetic route starting from 2-bromobenzyl alcohol, detailing the necessary reagents, conditions, and purification methods. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthetic pathway.
This compound is a heterocyclic organic compound that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties make it a key intermediate in the synthesis of various biologically active molecules. This protocol describes a common and effective method for its preparation, which involves the protection of the hydroxyl group of 2-bromobenzyl alcohol, followed by a lithium-halogen exchange, borylation, and subsequent deprotection and cyclization.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Bromobenzyl alcohol |
| Key Reagents | tert-Butyldimethylsilyl chloride, Imidazole, n-Butyllithium, Triisopropyl borate, Hydrochloric acid |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Hexane |
| Reaction Temperature | -78 °C to Room Temperature |
| Purification Method | Recrystallization |
| CAS Number | 5735-41-1 |
| Molecular Formula | C₇H₇BO₂ |
| Molecular Weight | 133.94 g/mol |
| Melting Point | 95-100 °C |
| Appearance | White to off-white solid |
Experimental Protocol
This protocol is divided into three main stages: protection of the starting material, lithiation and borylation, and deprotection with cyclization to the final product.
Part 1: Protection of 2-Bromobenzyl Alcohol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-bromobenzyl alcohol (10.0 g, 53.5 mmol) in dry dichloromethane (DCM, 100 mL).
-
Addition of Reagents: To the solution, add imidazole (4.0 g, 58.8 mmol) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 8.9 g, 58.8 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude TBDMS-protected 2-bromobenzyl alcohol as an oil. This crude product is typically used in the next step without further purification.
Part 2: Lithiation and Borylation
-
Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve the TBDMS-protected 2-bromobenzyl alcohol (from the previous step) in dry tetrahydrofuran (THF, 150 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 23.5 mL, 58.8 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (13.8 mL, 58.8 mmol) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (50 mL). Stir for 30 minutes. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic ester.
Part 3: Deprotection and Cyclization
-
Hydrolysis: Dissolve the crude boronic ester in a mixture of THF (100 mL) and 2 M hydrochloric acid (50 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The progress of the deprotection and cyclization can be monitored by TLC.
-
Isolation: After the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white to off-white crystalline solid.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: 1-Hydroxy-2,1-benzoxaborolane Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2,1-benzoxaborolane is the core scaffold of a versatile class of boron-heterocyclic compounds known as benzoxaboroles.[1][2][3][4] These compounds have garnered significant attention in medicinal chemistry due to their unique chemical properties and their ability to inhibit a wide range of enzymes, leading to various therapeutic applications.[1][2][3][5] The key to their inhibitory activity lies in the Lewis acidic nature of the boron atom, which can interact with active site residues of target enzymes, particularly serine or diol-containing residues, leading to the impairment of the enzyme's biological function.[1][5]
Two prominent examples of FDA-approved drugs based on the this compound scaffold are tavaborole (Kerydin®) and crisaborole (Eucrisa®).[1][2][6][7] Tavaborole is an antifungal agent that inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis, and is used to treat onychomycosis.[6][7][8][9][10] Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis, where it reduces inflammation by increasing intracellular levels of cyclic adenosine monophosphate (cAMP).[11][12][13][14][15]
These application notes provide a detailed, generalized protocol for conducting an enzyme inhibition assay with this compound and its derivatives. The protocol can be adapted for various enzyme targets.
Data Presentation
The inhibitory activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for tavaborole and crisaborole against their respective target enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Tavaborole (AN2690) | Candida albicans Leucyl-tRNA Synthetase | 0.03 | [16] |
| Tavaborole (AN2690) | Saccharomyces cerevisiae Leucyl-tRNA Synthetase | 0.08 | [16] |
| Crisaborole (AN2728) | Phosphodiesterase 4 (PDE4) | 0.49 | [11] |
| Crisaborole (AN2728) | Phosphodiesterase 1A3 (PDE1A3) | 6.1 | [11] |
| Crisaborole (AN2728) | Phosphodiesterase 3Cat (PDE3Cat) | 6.4 | [11] |
| Crisaborole (AN2728) | Phosphodiesterase 7A1 (PDE7A1) | 0.73 | [11] |
Experimental Protocols
This section outlines a detailed methodology for a representative enzyme inhibition assay. This protocol is a template and should be optimized for the specific enzyme and this compound derivative being tested.
General Enzyme Inhibition Assay Protocol
1. Materials and Reagents:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound or its derivative (test compound)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors (if required by the enzyme, e.g., NAD+, Mg2+)
-
Positive control inhibitor (if available)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplates (clear, flat-bottom for colorimetric assays; black for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
-
Pipettes and tips
-
Reagent reservoirs
2. Preparation of Solutions:
-
Assay Buffer: Prepare a buffer that maintains the optimal pH for enzyme activity. A common choice is phosphate-buffered saline (PBS) or Tris-HCl buffer.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Dissolve the substrate in the assay buffer to a stock concentration. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) of the enzyme for that substrate.
-
Test Compound (Inhibitor) Stock Solution: Dissolve the this compound derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM).
-
Serial Dilutions of Test Compound: Perform serial dilutions of the test compound stock solution in the assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in the assay is consistent across all wells and is low enough (typically ≤1%) to not affect enzyme activity.
3. Assay Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted test compound or control (vehicle or positive control inhibitor) to the appropriate wells.
-
Add the enzyme solution to each well to a final desired concentration.
-
Gently mix the contents of the wells.
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
To start the reaction, add the substrate solution to all wells.
-
Immediately start monitoring the reaction using a microplate reader.
-
-
Monitoring the Reaction:
-
Measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (vehicle-only).
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of Crisaborole's anti-inflammatory action.
Experimental Workflow Diagram
Caption: Experimental workflow for enzyme inhibition assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 5735-41-1 [smolecule.com]
- 4. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tavaborole - Wikipedia [en.wikipedia.org]
- 8. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pfizer Announces Positive Top-Line Results from Phase 4 Study of Crisaborole Ointment, 2%, in Children Aged 3 Months to Less Than 24 Months with Mild to Moderate Atopic Dermatitis | Pfizer [pfizer.com]
- 16. Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Hydroxy-2,1-benzoxaborolane in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2,1-benzoxaborolane (HBO) is a heterocyclic organic compound containing a boron atom within a benzoxaborole scaffold.[1] This core structure is present in various compounds with demonstrated biological activities, including antifungal, antibacterial, and potential anticancer properties.[1] While much of the research has focused on substituted benzoxaboroles, such as the FDA-approved antifungal drug Tavaborole, the parent compound HBO serves as a crucial starting point for the synthesis of novel therapeutic agents. These application notes provide an overview of the potential use of this compound in cancer cell culture studies, based on the activities of its derivatives, and offer detailed protocols for its investigation.
Mechanism of Action
The precise anticancer mechanism of this compound in mammalian cells is not yet fully elucidated. However, studies on its derivatives suggest a multi-faceted mode of action that includes the induction of cell cycle arrest and apoptosis.
One of the key mechanisms identified for benzoxaborole derivatives is the induction of G2/M phase cell cycle arrest . This is often associated with the upregulation of the cyclin-dependent kinase inhibitor p21 . The accumulation of p21 can halt the progression of the cell cycle, preventing cancer cells from dividing.
Furthermore, benzoxaborole derivatives have been shown to induce apoptosis , or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. The apoptotic pathway induced by these compounds appears to involve the intrinsic, or mitochondrial, pathway. This is suggested by the modulation of proteins from the Bcl-2 family , which are key regulators of mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors.
Data Presentation: Antiproliferative Activity of Benzoxaborole Derivatives
Quantitative data on the antiproliferative activity of the parent compound this compound is limited in publicly available literature. However, studies on its derivatives provide valuable insights into the potential potency of this class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative benzoxaborole derivative in various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) at 48h | Reference |
| 3-morpholino-5-fluorobenzoxaborole | A2780 | Ovarian Cancer | 22.8 ± 6.1 | [1] |
Note: The provided IC50 value is for a derivative of this compound and should be used as a reference for designing initial dose-response experiments for the parent compound.
Mandatory Visualizations
References
Application Notes and Protocols for Screening the Biological Activity of 1-Hydroxy-2,1-benzoxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to screening the biological activity of 1-Hydroxy-2,1-benzoxaborolane and its derivatives. This document outlines detailed protocols for assessing the antifungal, anti-inflammatory, and antibacterial potential of this class of compounds.
Introduction
This compound is the core scaffold of a novel class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Derivatives of this scaffold have demonstrated a broad range of biological activities, leading to the development of FDA-approved drugs such as tavaborole (Kerydin®), an antifungal agent, and crisaborole (Eucrisa®), an anti-inflammatory agent. The unique chemical properties of the benzoxaborole moiety, particularly the Lewis acidic boron atom, are key to their mechanisms of action, which primarily involve the inhibition of essential enzymes.
This document details the protocols for three key biological assays to screen this compound and its analogs:
-
Antifungal Activity: Assessed by determining the Minimum Inhibitory Concentration (MIC) against relevant fungal pathogens. The primary mechanism of antifungal action for benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme crucial for fungal protein synthesis.
-
Anti-inflammatory Activity: Evaluated through the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade. A cell-based assay to measure the inhibition of inflammatory cytokine production is also described.
-
Antibacterial Activity: While a primary focus has been on antifungal and anti-inflammatory effects, benzoxaboroles have also shown potential as antibacterial agents. A standard antibacterial susceptibility testing protocol is provided.
Data Presentation
The following tables summarize the biological activity of two well-characterized this compound derivatives, tavaborole and crisaborole, to provide a reference for the expected potency of this compound class.
Table 1: Antifungal Activity of Tavaborole
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | Various | 0.06 - 2.0 | 0.25 | 0.5 |
| Trichophyton mentagrophytes | Various | 0.12 - 1.0 | 0.25 | 0.5 |
| Candida albicans | Various | 0.125 - 8.0 | 0.5 | 2.0 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.
Table 2: Anti-inflammatory Activity of Crisaborole
| Enzyme/Target | Assay Type | IC₅₀ (µM) |
| PDE4A | Enzyme Inhibition | 0.05 - 0.11 |
| PDE4B | Enzyme Inhibition | 0.06 - 0.075 |
| PDE4C | Enzyme Inhibition | 0.07 - 0.34 |
| PDE4D | Enzyme Inhibition | 0.17 - 0.34 |
| TNF-α release from PBMCs | Cell-based | 0.1 |
IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, such as dermatophytes.
a. Materials:
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer
-
Humidified incubator
b. Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL). Perform serial twofold dilutions in RPMI 1640 medium to create working solutions that are twice the final desired concentrations.
-
Inoculum Preparation:
-
Culture the fungal isolate on SDA or PDA at 30°C for 7-14 days.
-
Harvest conidia by flooding the agar surface with sterile saline containing Tween 80 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to achieve a transmission of 80-82%. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Plate Setup:
-
Add 100 µL of the appropriate compound working solution to each well of a 96-well plate.
-
Include a positive control well (drug-free medium) and a negative control well (sterility control with drug-free medium only).
-
Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.
-
-
Incubation: Seal the plates and incubate at 35°C in a humidified chamber for 4-7 days, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as compared to the positive control.
Caption: Workflow for Antifungal Susceptibility Testing.
Anti-inflammatory Activity: PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of this compound to inhibit the activity of phosphodiesterase 4 (PDE4).
a. Materials:
-
This compound (or derivative)
-
DMSO
-
Recombinant human PDE4 enzyme
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding agent (specific for AMP)
-
384-well black microtiter plates
-
Fluorescence polarization plate reader
b. Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Setup:
-
To the wells of a 384-well plate, add 5 µL of the compound dilutions or vehicle (DMSO in assay buffer for control).
-
Add 5 µL of diluted PDE4 enzyme to all wells except the negative control wells (add 5 µL of assay buffer instead).
-
Incubate the plate for 15 minutes at room temperature.
-
-
Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Add 10 µL of the binding agent to all wells to stop the reaction.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and plot a dose-response curve to determine the IC₅₀ value.
Caption: PDE4 Signaling Pathway and Inhibition.
Cell-Based Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Release
This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage-like cells stimulated with lipopolysaccharide (LPS).
a. Materials:
-
This compound (or derivative)
-
DMSO
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 96-well tissue culture plates
-
TNF-α ELISA kit
-
CO₂ incubator
b. Protocol:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the desired concentrations of the compound or vehicle (DMSO).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
LPS Stimulation: Add 100 µL of medium containing LPS (final concentration of 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
TNF-α Measurement: Determine the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.
Caption: Cell-Based Anti-inflammatory Assay Workflow.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay: ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction catalyzed by LeuRS, which is the activation of leucine with ATP to form leucyl-adenylate and pyrophosphate (PPi). Inhibition of this step is a key mechanism of antifungal benzoxaboroles.
a. Materials:
-
This compound (or derivative)
-
DMSO
-
Purified fungal LeuRS enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM KF, 10 mM β-mercaptoethanol)
-
L-leucine
-
ATP
-
[³²P]-labeled sodium pyrophosphate ([³²P]NaPPi)
-
Activated charcoal
-
Scintillation vials and fluid
-
Scintillation counter
b. Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, L-leucine, ATP, and [³²P]NaPPi.
-
Assay Initiation:
-
In a microcentrifuge tube, combine the reaction mixture with the compound dilution or vehicle.
-
Initiate the reaction by adding the LeuRS enzyme.
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Quenching and ATP Separation:
-
Stop the reaction by adding the reaction mixture to a suspension of activated charcoal in an acidic solution. The charcoal will bind the newly formed [³²P]ATP.
-
Wash the charcoal pellet multiple times with a wash buffer to remove unincorporated [³²P]NaPPi.
-
-
Quantification:
-
Resuspend the final charcoal pellet in a small volume of water and transfer it to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of [³²P]ATP formation for each compound concentration and determine the IC₅₀ value.
Caption: Mechanism of Leucyl-tRNA Synthetase Inhibition.
Application Notes and Protocols: 1-Hydroxy-2,1-benzoxaborolane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-hydroxy-2,1-benzoxaborolane (HBO) and its derivatives in the field of materials science. The unique chemical properties of the benzoxaborole moiety, particularly its ability to form reversible covalent bonds with diols, make it a valuable building block for creating advanced functional materials.
Self-Healing Polymers
The reversible nature of the boronic ester bond formed between benzoxaboroles and diols is the foundation for creating self-healing polymeric materials.[1][2] These materials can autonomously repair damage, extending their lifespan and improving their reliability.
Application Note: Self-Healing Hydrogels Based on Benzoxaborole-Catechol Chemistry
A prime example of self-healing materials incorporating benzoxaboroles are hydrogels crosslinked through the dynamic covalent chemistry between benzoxaborole and catechol moieties.[3] These hydrogels can be formed at physiological pH by simply mixing two copolymer precursors containing the respective functional groups. The resulting hydrogel exhibits excellent self-healing capabilities and is responsive to both pH and the presence of sugars.[3]
Quantitative Data: Mechanical and Self-Healing Properties
| Polymer System | Monomers | Healing Conditions | Tensile Strength (MPa) | Elongation at Break (%) | Healing Efficiency (%) | Reference |
| Polyurethane | Isophorone diisocyanate, poly(tetramethylene glycol), poly(1,4-butylene adipate glycol), aliphatic diamine sulphonate | 100 °C for 18 h | - | - | ~100 | [4] |
| Waterborne Polyurethane | Polyurethane prepolymer, Chitosan | 110 °C for 24 h | - | - | 35 - 47 | [5] |
Note: Data for a directly analogous this compound system was not available in a comparable format. The data presented is for polyurethane systems with other self-healing motifs to illustrate typical quantitative measures.
Experimental Protocol: Synthesis and Characterization of a Benzoxaborole-Catechol Self-Healing Hydrogel
This protocol is adapted from the synthesis of a bioinspired self-healing hydrogel.[3]
1. Synthesis of Monomers:
-
Synthesize 5-methacrylamido-1,2-benzoxaborole (MAABO) and dopamine methacrylamide (DMA) according to literature procedures.
2. Synthesis of Copolymers:
-
Poly(MPC-co-MAABO):
-
Dissolve 2-methacryloyloxyethyl phosphorylcholine (MPC) and MAABO in a suitable solvent (e.g., methanol).
-
Add a free-radical initiator (e.g., AIBN).
-
Polymerize at a specific temperature (e.g., 60°C) for a set time (e.g., 24 hours) under an inert atmosphere.
-
Purify the copolymer by dialysis and recover by lyophilization.
-
-
Poly(MPC-co-DMA):
-
Follow a similar procedure to the above, replacing MAABO with DMA.
-
3. Hydrogel Formation:
-
Prepare solutions of poly(MPC-co-MAABO) and poly(MPC-co-DMA) in a buffer at the desired pH (e.g., PBS at pH 7.4).
-
Mix the two polymer solutions in a 1:1 molar ratio of benzoxaborole to catechol groups.
-
Gelation should occur at room temperature.
4. Characterization of Self-Healing:
-
Prepare two cylindrical hydrogel samples, one stained with a dye (e.g., Rhodamine B).
-
Cut both hydrogels in half and press the cut surfaces of the stained and unstained halves together.
-
Allow the hydrogel to self-heal at room temperature for a specified time (e.g., 1 hour).
-
Assess the healing by observing the diffusion of the dye across the interface and by mechanical testing (e.g., tensile testing) of the healed sample compared to a pristine sample.
Experimental workflow for benzoxaborole-catechol self-healing hydrogel.
Flame Retardant Polymers
Boron-containing compounds can act as effective flame retardants by forming a protective glassy char layer upon combustion, which insulates the underlying polymer and hinders the release of flammable volatiles.[6]
Application Note: Enhancing the Flame Retardancy of Polyurethanes
This compound derivatives can be incorporated into polyurethane (PU) foams as reactive flame retardants. By synthesizing a diol containing the benzoxaborole moiety, it can be covalently integrated into the PU backbone. This approach prevents the leaching of the flame retardant and can improve the thermal stability and char formation of the resulting polymer.
Quantitative Data: Flammability of Boron-Containing Polymers
| Polymer System | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | Reference |
| Epoxy Resin | 2,4,6-tris-(4-boronphenoxy)-(1,3,5)-triazine | 20 | 31.2 | V-0 | 305.3 | [7] |
| Epoxy Coating | Diglyceride borate derivative (BE2) | - | 31.2 | - | - | [6] |
| Polyurethane | Phosphorus-containing monomer (PHAD) | 12 | 25.6 | - | - | [8] |
Note: Data for polymers containing specifically this compound was not available. The table presents data for other boron-containing flame retardants to illustrate typical performance metrics.
Experimental Protocol: Synthesis of a Flame-Retardant Polyurethane Foam
This protocol describes a general procedure for synthesizing a rigid polyurethane foam with a boron-containing chain extender.
1. Synthesis of Boron-Containing Diol:
-
Synthesize a diol functionalized with a benzoxaborole derivative through appropriate organic chemistry methods.
2. Foam Formulation:
-
In a suitable container, mix the polyol, the synthesized boron-containing diol, a catalyst (e.g., dibutyltin dilaurate), a surfactant (e.g., silicone-based), and a blowing agent (e.g., water or a physical blowing agent).
-
Stir the mixture vigorously.
3. Polymerization:
-
Add the diisocyanate (e.g., MDI or TDI) to the mixture and stir rapidly until the components are well-mixed (the cream time).
-
Allow the mixture to expand freely in a mold until it reaches its full height (the rise time) and becomes tack-free (the tack-free time).
-
Cure the foam at an elevated temperature (e.g., 70°C) for several hours.
4. Flammability Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to sustain combustion of a sample according to ASTM D2863.
-
UL-94 Vertical Burn Test: Classify the material's burning behavior (V-0, V-1, or V-2) based on the time it takes for the flame to extinguish after ignition.
-
Cone Calorimetry: Measure the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and other combustion parameters according to ASTM E1354.
Condensed and gas phase flame retardancy mechanisms of boron compounds.
Fluorescent Sensors for Saccharides
The ability of benzoxaboroles to bind with diols can be harnessed to create fluorescent sensors for saccharides, which are important analytes in biomedical diagnostics.
Application Note: Dye Displacement Assay for Glucose Detection
A hydrogel containing benzoxaborole moieties can be used in a dye displacement assay for the colorimetric detection of saccharides.[9] A dye with a diol group, such as Alizarin Red S (ARS), will bind to the benzoxaborole in the hydrogel, resulting in a color change. When a saccharide like glucose is introduced, it competes with the dye for the benzoxaborole binding sites. The displacement of the dye from the hydrogel into the surrounding solution can be quantified by measuring the absorbance of the solution, providing a means to determine the saccharide concentration. Benzoxaborole-based hydrogels have shown a higher affinity for glucose compared to simpler phenylboronic acid-based gels.[9]
Experimental Protocol: Fabrication and Use of a Benzoxaborole Hydrogel for Glucose Sensing
This protocol is based on the dye displacement assay using a benzoxaborole hydrogel.[9]
1. Synthesis of Benzoxaborole Monomer:
-
Synthesize a polymerizable benzoxaborole monomer, such as 6-aminobenzoxaborole, which can be further functionalized with an acrylamide group.
2. Hydrogel Synthesis:
-
Prepare a solution of the benzoxaborole monomer, a cross-linker (e.g., N,N'-methylenebisacrylamide), and a co-monomer (e.g., acrylamide) in a suitable solvent.
-
Add a polymerization initiator (e.g., APS and TEMED).
-
Pour the solution into a mold and allow it to polymerize to form the hydrogel.
-
Wash the hydrogel extensively to remove unreacted monomers.
3. Dye Displacement Assay:
-
Immerse the benzoxaborole hydrogel in a solution of Alizarin Red S (ARS) at a specific pH (e.g., 7.3) until the hydrogel is saturated with the dye and exhibits a stable color.
-
Wash the dye-loaded hydrogel with a buffer (e.g., PBS) to remove any non-specifically bound dye.
-
Place the dye-loaded hydrogel into solutions containing different concentrations of glucose.
-
After an incubation period, measure the absorbance of the supernatant at the characteristic wavelength for free ARS (e.g., 513 nm).
-
Create a calibration curve by plotting the absorbance versus the glucose concentration.
Logical workflow of a dye displacement assay for glucose sensing.
Organic Electronics
While the use of this compound in organic electronics is an emerging area, organoboron compounds, in general, are utilized due to their electron-accepting properties. Three-coordinated organoboron compounds are of interest for applications in Organic Light-Emitting Diodes (OLEDs) as either emitters or host materials.[10] Their properties can lead to high quantum efficiencies and color tuning. The introduction of boron atoms into polycyclic aromatic hydrocarbons can shift the fluorescence to the desirable blue region and improve electron transport capabilities.[11]
Application Note: Potential in OLEDs
Derivatives of benzoxaborole could potentially be designed to act as host materials or emitters in OLEDs. The electron-deficient boron center can influence the electronic properties of the molecule, affecting the HOMO-LUMO gap and charge transport characteristics. Further research is needed to synthesize and characterize specific this compound derivatives for these applications and to evaluate their performance in OLED devices.
Quantitative Data: Performance of Boron-Containing OLEDs
| Device Structure | Host Material | Emitter | Max. EQE (%) | Color | CIE (x, y) | Reference |
| PhOLED | Carbazole/Diphenyl Imidazole Derivative | Ir(ppy)3 | 6.4 | Red | - | [12] |
| TADF OLED | Benzophenone Derivative (HB8) | 4CzCNPy | 12.5 | Yellowish-Green | (0.34, 0.58) | [13] |
| PhOLED | 1-mtp-SBF | FIrpic | 25.6 | Blue | - | [14] |
Note: This table presents data for various organoboron compounds in OLEDs to illustrate the potential performance, as specific data for this compound derivatives was not available.
References
- 1. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of non-ionic flame-retardant waterborne polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Advances in High-Efficiency Blue OLED Materials [mdpi.com]
Application Notes and Protocols for Amide Coupling Reactions with 6-amino-1-hydroxy-2,1-benzoxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various amides utilizing 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate in the development of novel therapeutics. The following sections detail established amide coupling methodologies, present quantitative data for representative reactions, and provide step-by-step experimental procedures.
Introduction
6-amino-1-hydroxy-2,1-benzoxaborolane is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of the visceral leishmaniasis drug candidate DNDI-6148.[1][2] The primary amino group at the 6-position provides a versatile handle for the introduction of diverse functionalities through amide bond formation, enabling the exploration of structure-activity relationships and the development of new chemical entities. This document outlines reliable protocols for the coupling of this amine with various carboxylic acids.
General Reaction Scheme
The fundamental transformation involves the coupling of the primary amine of 6-amino-1-hydroxy-2,1-benzoxaborolane with a carboxylic acid, facilitated by a coupling agent, to form a stable amide bond.
References
Application Notes and Protocols for Continuous Flow Hydrogenation of 1-Hydroxy-2,1-benzoxaborolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the continuous flow hydrogenation of nitro-substituted 1-hydroxy-2,1-benzoxaborolane derivatives to their corresponding amino compounds, which are key intermediates in the synthesis of pharmaceuticals such as DNDI-6148.[1][2][3][4] Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved scalability, higher yields, and shorter reaction times.[5][6]
I. Introduction to Continuous Flow Hydrogenation
Continuous flow chemistry involves the continuous pumping of reactants through a reactor where the chemical transformation occurs. In the context of hydrogenation, a solution of the substrate is typically mixed with a hydrogen source and passed through a heated, pressurized reactor containing a solid-supported catalyst.[6] This methodology is particularly advantageous for hydrogenation reactions, which are often exothermic and can involve flammable solvents and pyrophoric catalysts.[7] Flow reactors, such as the ThalesNano H-Cube® series, can generate hydrogen in situ from the electrolysis of water, eliminating the need for hazardous hydrogen cylinders.[7]
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of aromatic amines that are crucial building blocks for pharmaceuticals.[7][8] The continuous flow approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high conversion rates and yields.[9]
II. Data Presentation: Continuous Flow Transfer Hydrogenation
The following table summarizes the quantitative data for the continuous flow transfer hydrogenation of 6-nitro-1-hydroxy-2,1-benzoxaborolane to 6-amino-1-hydroxy-2,1-benzoxaborolane using ammonium formate as the hydrogen source.
| Entry | Substrate Scale (g) | Catalyst (mol %) | Reactor Volume (mL) | Flow Rate (mL/min) | Yield (%) | Reference |
| 1 | 0.5 | 0.34 | 1 | 0.1 | 93 | [2] |
| 2 | 0.5 | 0.34 | 1 | 0.4 | 93 | [2] |
| 3 | 0.5 | 0.17 | 1 | 0.4 | 45 (55% starting material remained) | [2] |
| 4 | 5.0 | 0.34 | 3 | 1.5 | >99 (HPLC purity) | [2] |
III. Experimental Protocols
A. Protocol for Continuous Flow Transfer Hydrogenation of 6-Nitro-1-hydroxy-2,1-benzoxaborolane
This protocol is adapted from the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for DNDI-6148.[2]
Materials:
-
6-nitro-1-hydroxy-2,1-benzoxaborolane
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Ethanol (EtOH), HPLC grade
-
Continuous flow reactor system (e.g., packed-bed reactor)
-
HPLC pump
-
Back-pressure regulator
Procedure:
-
Catalyst Cartridge Preparation: A suitable reactor cartridge is packed with the desired amount of 10% Pd/C catalyst. The amount of catalyst is calculated based on the desired molar percentage relative to the substrate.
-
Reactant Solution Preparation: Prepare a solution of 6-nitro-1-hydroxy-2,1-benzoxaborolane and 3 equivalents of ammonium formate in ethanol. The concentration should be optimized for the specific reactor system, with a typical starting point being around 0.1 M.
-
System Setup:
-
Install the packed catalyst cartridge into the continuous flow reactor.
-
Prime the HPLC pump and lines with ethanol to remove any air.
-
Set the desired flow rate on the HPLC pump.
-
Adjust the back-pressure regulator to the desired system pressure. For this transfer hydrogenation, atmospheric pressure is often sufficient.
-
Set the reactor temperature. This reaction proceeds efficiently at room temperature (25 °C).[2]
-
-
Reaction Execution:
-
Begin pumping the reactant solution through the catalyst cartridge at the determined flow rate.
-
Collect the product stream at the reactor outlet.
-
For initial optimization runs, collect fractions at different time points to analyze for conversion by HPLC or TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, flush the system with fresh ethanol to recover any remaining product from the reactor.
-
Combine the collected product fractions.
-
The crude product solution can be concentrated under reduced pressure.
-
The resulting solid can be purified by trituration with a suitable solvent to obtain the final product with high purity.[2]
-
B. General Protocol for Continuous Flow Hydrogenation of Aromatic Nitro Compounds using an H-Cube® Reactor
This protocol provides a general guideline for the reduction of nitroarenes to anilines using a flow reactor with in-situ hydrogen generation, such as the ThalesNano H-Cube®.
Materials:
-
Aromatic nitro compound (e.g., a this compound derivative)
-
Catalyst cartridge (e.g., 10% Pd/C, 10% Pt/C, or Raney Nickel)[7][10]
-
An appropriate solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
ThalesNano H-Cube® or a similar continuous flow hydrogenation reactor
Procedure:
-
System Preparation:
-
Ensure the water reservoir for the electrolysis cell is filled with deionized water.
-
Install the appropriate catalyst cartridge (CatCart®) into the H-Cube®.[7]
-
-
Reactant Solution Preparation: Prepare a solution of the aromatic nitro compound in a suitable solvent. A typical starting concentration is 0.05 M.[10]
-
System Setup and Catalyst Conditioning:
-
Set the desired reaction temperature (a typical starting point is 30 °C).[9]
-
Set the desired hydrogen pressure (a typical starting point is 1 bar for simple reductions, but can be increased for more challenging substrates).[9]
-
Set the desired flow rate (a typical starting point is 1 mL/min).[7]
-
Allow the solvent to flow through the catalyst cartridge for a few minutes to wet the catalyst.
-
Activate hydrogen production and allow the solvent and hydrogen to flow through the catalyst for approximately 10 minutes to activate the catalyst.[7]
-
-
Reaction Execution:
-
Switch the inlet from the pure solvent to the reactant solution.
-
The reaction mixture will flow through the catalyst cartridge where it mixes with hydrogen and the reduction occurs.
-
Collect the product stream at the outlet of the reactor.
-
-
Optimization and Analysis:
-
The reaction can be monitored in real-time using in-line analytical techniques or by collecting samples for offline analysis (e.g., HPLC, GC-MS, NMR).
-
If the conversion is incomplete, the reaction parameters (temperature, pressure, flow rate) can be adjusted to optimize the reaction.[9]
-
-
Work-up:
-
After the entire sample has been processed, flush the system with fresh solvent.
-
The collected product solution can be concentrated under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.[7]
-
IV. Visualizations
Caption: Experimental workflow for continuous flow hydrogenation.
Caption: General reaction scheme for the hydrogenation of a nitro-benzoxaborolane derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNDI-6148 | DNDi [dndi.org]
- 4. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | DNDi [dndi.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thalesnano.com [thalesnano.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. technoprocur.cz [technoprocur.cz]
Application Notes and Protocols for 1-Hydroxy-2,1-benzoxaborolane as a Probe for Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-hydroxy-2,1-benzoxaborolane (also known as AN2690 or tavaborole) and its derivatives as chemical probes for target identification studies. These protocols are intended for researchers in drug discovery and chemical biology aiming to identify the cellular targets of benzoxaborole-based compounds.
Introduction
This compound is a key scaffold in a class of boron-containing heterocyclic compounds. The most well-known derivative is tavaborole (AN2690), an FDA-approved antifungal agent.[1] Its primary mechanism of action is the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. By forming a stable adduct with the tRNA in the editing site of the enzyme, it effectively halts protein production.[2] This well-defined mechanism makes this compound an excellent starting point for developing chemical probes to identify other potential cellular targets, understand off-target effects, and explore new therapeutic applications.
This guide will cover the synthesis of a this compound-based affinity probe, and its application in two key target identification techniques: Affinity Chromatography and Cellular Thermal Shift Assay (CETSA).
Data Presentation
The following table summarizes the inhibitory activity of tavaborole (AN2690) against the growth of various fungal pathogens. This data is crucial for designing target engagement studies, as it provides a concentration range for inducing a cellular response.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference |
| Trichophyton rubrum | 0.63 | [3] |
| Trichophyton rubrum (alternative strains) | 0.25 - 0.50 | [3] |
| Candida albicans | > 64 (IC50 for various cell lines) | [4] |
Note: The high IC50 value for Candida albicans cell lines suggests lower whole-cell activity compared to dermatophytes, although the compound is known to inhibit the purified enzyme.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated this compound Affinity Probe
To utilize this compound for affinity-based target identification, it must be functionalized with a tag for enrichment, such as biotin. This protocol describes a two-step synthesis of a biotinylated probe starting from the commercially available 6-amino-1-hydroxy-2,1-benzoxaborolane.
Step 1: Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane (if not commercially available)
Practical synthetic routes to 6-amino-1-hydroxy-2,1-benzoxaborolane have been described, bypassing the challenging nitration of the parent compound.[5][6] One scalable approach utilizes 2-methyl-5-nitroaniline as a starting material, involving borylation and a subsequent reduction of the nitro group.[5]
Step 2: Biotinylation of 6-amino-1-hydroxy-2,1-benzoxaborolane
This step involves the coupling of a biotin derivative with a long, flexible spacer arm to the amino group of 6-amino-1-hydroxy-2,1-benzoxaborolane. Biotin-NHS esters with polyethylene glycol (PEG) linkers are suitable for this purpose to enhance solubility and minimize steric hindrance.
Materials:
-
6-amino-1-hydroxy-2,1-benzoxaborolane
-
Biotin-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-amino-1-hydroxy-2,1-benzoxaborolane (1 equivalent) in anhydrous DMF.
-
Add triethylamine (2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve Biotin-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Add the Biotin-PEG4-NHS ester solution dropwise to the 6-amino-1-hydroxy-2,1-benzoxaborolane solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the biotinylated this compound probe.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Target Identification using Affinity Chromatography
This protocol describes a pull-down experiment to enrich proteins that bind to the biotinylated this compound probe from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (Lysis buffer with reduced detergent concentration, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin)
-
Cell culture of interest (e.g., Candida albicans)
-
Untagged this compound (for competition control)
Procedure:
-
Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, bead beating).
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing of Lysate: Add streptavidin-coated magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Binding of Probe to Beads: In a separate tube, incubate the biotinylated probe with streptavidin-coated magnetic beads in Lysis Buffer for 1 hour at 4°C with rotation.
-
Target Capture: Add the pre-cleared lysate to the probe-bound beads. For a competition control, add an excess of untagged this compound to a separate aliquot of the lysate before adding to the probe-bound beads.
-
Incubate the lysate with the beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Denaturing Elution: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Competitive Elution: Resuspend the beads in Wash Buffer containing a high concentration of free biotin (e.g., 2-5 mM) and incubate for 30-60 minutes.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Excise unique bands that appear in the probe-treated sample but are absent or reduced in the competition control for identification by mass spectrometry.
Protocol 3: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[7] It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.[7]
Materials:
-
This compound (AN2690)
-
Cell culture of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (as in Protocol 2, without detergent if performing downstream analysis that is sensitive to it)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Bradford assay)
-
Equipment for protein detection (e.g., Western blot apparatus and specific antibodies, or mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specific duration (e.g., 1-2 hours).
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant and determine the protein concentration. Analyze the abundance of the target protein (e.g., LeuRS) in the soluble fraction at each temperature by Western blot or mass spectrometry.
-
Data Analysis: Plot the relative amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore engagement.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound (AN2690) in a fungal cell, leading to the inhibition of protein synthesis.
Caption: Mechanism of action of this compound in inhibiting fungal protein synthesis.
Experimental Workflows
The following diagrams illustrate the experimental workflows for the protocols described above.
Affinity Chromatography Workflow
Caption: Workflow for target identification using affinity chromatography with a biotinylated probe.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for target engagement verification using the Cellular Thermal Shift Assay (CETSA).
References
- 1. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Crystallization of Proteins with 1-Hydroxy-2,1-benzoxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the crystallization of protein-ligand complexes involving 1-Hydroxy-2,1-benzoxaborolane. The protocols outlined below are based on established methodologies for protein crystallography with small molecule inhibitors, including related benzoxaborole compounds.[1][2][3][4][5] Given the unique characteristics of each protein, these protocols should be considered as a starting point, with the understanding that optimization of specific parameters will be essential for successful crystallization.
Introduction to this compound in Protein Crystallography
This compound is a member of the benzoxaborole class of compounds, which are of significant interest in drug discovery due to their unique chemical properties, including the ability to form reversible covalent bonds with serine residues in the active sites of various enzymes. Obtaining high-resolution crystal structures of protein-1-Hydroxy-2,1-benzoxaborolane complexes is crucial for understanding the molecular basis of their interaction and for guiding structure-based drug design efforts.
The primary methods for obtaining protein-ligand complex crystals are co-crystallization and soaking.[1][2][3][4][5] In co-crystallization, the protein and ligand are mixed prior to crystallization trials, allowing the complex to form in solution.[1][3] Soaking involves introducing the ligand to pre-existing crystals of the apo-protein.[4][5] The choice between these methods depends on factors such as ligand solubility, binding affinity, and the stability of the protein in the presence of the ligand.
Data Presentation: Crystallization Parameters
As specific crystallization data for protein-1-Hydroxy-2,1-benzoxaborolane complexes are not publicly available, the following table summarizes typical starting conditions for the crystallization of proteins with related small molecule ligands, which can be adapted for initial screening.
| Parameter | Recommended Starting Conditions | Notes |
| Protein Concentration | 5 - 25 mg/mL | Higher concentrations can promote crystallization, but may also lead to aggregation.[6] |
| Ligand Concentration | 1-10 mM (for co-crystallization) | A 1:2 to 1:10 molar ratio of protein to ligand is a common starting point. |
| 1-50 mM (for soaking) | Higher concentrations may be needed for soaking, depending on ligand solubility. | |
| Precipitating Agents | Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 6000), Ammonium Sulfate, Sodium Chloride | The choice and concentration of precipitant are critical for inducing supersaturation.[6] |
| Buffer System | Tris-HCl, HEPES, MES | Maintain a pH where the protein is stable and soluble.[6] |
| pH Range | 6.0 - 8.5 | The optimal pH needs to be determined empirically for each protein.[7] |
| Temperature | 4°C, 18°C, 20°C | Temperature affects solubility and the kinetics of crystal growth. |
| Additives | Dithiothreitol (DTT), Glycerol, small molecule fragments | Additives can improve crystal quality by reducing heterogeneity or promoting specific crystal contacts. |
Experimental Protocols
Protein Preparation and Quality Control
High-purity, homogenous, and stable protein is a prerequisite for successful crystallization.
Protocol:
-
Expression and Purification: Express the target protein using a suitable system (e.g., E. coli, insect, or mammalian cells). Purify the protein to >95% homogeneity using affinity, ion-exchange, and size-exclusion chromatography.
-
Purity and Homogeneity Assessment: Verify protein purity by SDS-PAGE. Assess the oligomeric state and homogeneity using size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) or dynamic light scattering (DLS).
-
Concentration and Buffer Exchange: Concentrate the purified protein to the desired concentration (typically 5-25 mg/mL) using ultrafiltration. The final buffer should be well-defined, for example, 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Stability Assessment: Evaluate the thermal stability of the protein in the presence and absence of this compound using differential scanning fluorimetry (DSF) or nanoDSF to confirm ligand binding and assess any stabilizing effects.
Ligand Preparation
Protocol:
-
Purity Check: Ensure the purity of this compound is >95% by HPLC or NMR.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Be mindful that the final concentration of the organic solvent in the crystallization drop should ideally not exceed 5% (v/v), as it can interfere with crystallization.
Co-crystallization Protocol
This method is often preferred when the ligand induces a conformational change in the protein or has a high binding affinity.[3]
Protocol:
-
Complex Formation: Mix the purified protein with this compound at a molar ratio of 1:5 to 1:10. Incubate the mixture on ice for at least 1 hour to facilitate complex formation.[1]
-
Centrifugation: Centrifuge the protein-ligand mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregates.
-
Crystallization Screening: Use the supernatant to set up crystallization trials. Employ commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, Molecular Dimensions ProPlex) using the sitting-drop or hanging-drop vapor diffusion method.[6][7]
-
Optimization: Once initial crystal hits are identified, optimize the conditions by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
Crystal Soaking Protocol
Soaking is a straightforward method if crystals of the apo-protein are readily available and the ligand is soluble in the crystallization mother liquor.[4][5]
Protocol:
-
Apo-protein Crystallization: Grow crystals of the apo-protein to a suitable size for X-ray diffraction.
-
Soaking Solution Preparation: Prepare a soaking solution by adding a concentrated stock of this compound to the crystallization mother liquor to a final ligand concentration of 1-50 mM. The final DMSO concentration should be kept as low as possible.
-
Soaking: Transfer the apo-crystals to a drop of the soaking solution. The soaking time can vary from a few minutes to several hours or even days, and needs to be optimized.
-
Cryo-protection and Harvesting: If the crystals are sensitive to the soaking solution, a cryo-protectant can be added. Harvest the soaked crystals by flash-cooling them in liquid nitrogen for data collection.
Visualization of Workflows and Pathways
Caption: Experimental workflow for protein-ligand crystallization.
Caption: Decision pathway for obtaining protein-ligand crystals.
References
- 1. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Crystallization [bio.davidson.edu]
- 7. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
"Nitration-Free" Synthesis of 6-Amino-1-Hydroxy-2,1-Benzoxaborolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
The synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for novel therapeutics, has traditionally been hampered by a problematic nitration step. This step is often challenging to scale up due to safety concerns, solubility issues, and the stability of the starting material, 1-hydroxy-2,1-benzoxaborolane, in the nitration medium.[1][2] To address these challenges, "nitration-free" synthetic routes have been developed, offering safer, more scalable, and cost-effective alternatives.
This document outlines two such practical, nitration-free approaches for the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane. The first is a five-step sequence commencing with 4-tolunitrile and utilizing a Hofmann rearrangement as a key transformation.[1][2] The second, more promising route for large-scale production, starts from 2-methyl-5-nitroaniline and involves a key borylation of the aniline followed by a continuous flow hydrogenation.[1][3][4] This second approach is particularly advantageous due to its mild operating conditions and straightforward isolation processes.[1][5]
These alternative syntheses avoid the use of the expensive this compound starting material and the hazardous nitration step, making the production of 6-amino-1-hydroxy-2,1-benzoxaborolane more amenable to industrial-scale manufacturing for drug development.[2]
Quantitative Data Summary
The following tables summarize the yields for the two "nitration-free" synthetic routes to 6-amino-1-hydroxy-2,1-benzoxaborolane.
Table 1: Synthesis via Hofmann Rearrangement from 4-Tolunitrile
| Step | Intermediate/Product | Starting Material | Yield (%) |
| 1 | 4-Methylbenzamide | 4-Tolunitrile | 95 |
| 2 | Methyl 4-methylphenylcarbamate | 4-Methylbenzamide | 90 |
| 3 | Methyl 4-(bromomethyl)phenylcarbamate | Methyl 4-methylphenylcarbamate | 85 |
| 4 | 5-((Methoxycarbonyl)amino)-2-methylphenylboronic acid | Methyl 4-(bromomethyl)phenylcarbamate | 80 (crude) |
| 5 | 6-Amino-1-hydroxy-2,1-benzoxaborolane | 5-((Methoxycarbonyl)amino)-2-methylphenylboronic acid | 65 |
| Overall | 6-Amino-1-hydroxy-2,1-benzoxaborolane | 4-Tolunitrile | 40 [1][2] |
Table 2: Synthesis via Borylation and Hydrogenation from 2-Methyl-5-nitroaniline
| Step | Intermediate/Product | Starting Material | Yield (%) |
| 1 | 5-Amino-2-methylphenylboronic acid | 2-Methyl-5-nitroaniline | Not specified |
| 2 | 1-Hydroxy-6-nitro-2,1-benzoxaborolane | 5-Amino-2-methylphenylboronic acid | Not specified |
| 3 | 6-Amino-1-hydroxy-2,1-benzoxaborolane | 1-Hydroxy-6-nitro-2,1-benzoxaborolane | up to 81 (batch) |
| Overall | 6-Amino-1-hydroxy-2,1-benzoxaborolane | 2-Methyl-5-nitroaniline | 46 [1][2][3][4] |
Experimental Protocols
Protocol 1: Synthesis via Hofmann Rearrangement
A detailed, step-by-step protocol for this five-step synthesis is outlined below.
Step 1: Synthesis of 4-Methylbenzamide
-
To a solution of 4-tolunitrile in a suitable solvent, add an oxidizing agent (e.g., hydrogen peroxide) and a base (e.g., sodium hydroxide).
-
Heat the reaction mixture under reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
After cooling, the product is isolated by filtration, washed, and dried to yield 4-methylbenzamide.
Step 2: Synthesis of Methyl 4-methylphenylcarbamate
-
Treat 4-methylbenzamide with a Hofmann rearrangement reagent (e.g., bromine and sodium methoxide in methanol).
-
Maintain the reaction at a low temperature during the addition of reagents.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The product is isolated by extraction and purified by crystallization or chromatography.
Step 3: Synthesis of Methyl 4-(bromomethyl)phenylcarbamate
-
Dissolve methyl 4-methylphenylcarbamate in a suitable solvent (e.g., carbon tetrachloride).
-
Add a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide).
-
Heat the mixture under reflux with irradiation from a light source to initiate the reaction.
-
After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is used in the next step without further purification.
Step 4: Synthesis of 5-((Methoxycarbonyl)amino)-2-methylphenylboronic acid
-
React methyl 4-(bromomethyl)phenylcarbamate with a boronic ester precursor (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst and a base.
-
Heat the reaction mixture under an inert atmosphere.
-
Upon completion, the reaction is worked up by an acid-base extraction to isolate the crude boronic acid.
Step 5: Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane
-
Treat the crude 5-((methoxycarbonyl)amino)-2-methylphenylboronic acid with a strong acid (e.g., hydrobromic acid) to effect cyclization and deprotection.
-
Heat the reaction mixture at an elevated temperature.
-
After cooling, the pH is adjusted to precipitate the product.
-
The final product is collected by filtration, washed, and dried.
Protocol 2: Synthesis via Borylation and Continuous Flow Hydrogenation
This more scalable approach involves the following key steps.
Step 1: Borylation of 2-Methyl-5-nitroaniline
-
2-Methyl-5-nitroaniline is subjected to a borylation reaction to introduce the boronic acid functionality. This is a key step that sets the stage for the subsequent cyclization.
Step 2: Continuous Flow Hydrogenation
-
The nitro-substituted benzoxaborole intermediate is then reduced to the corresponding amine using a continuous flow hydrogenation setup.
-
A solution of the nitro compound in a suitable solvent (e.g., ethanol) is mixed with a hydrogen source (e.g., formic acid or ammonium formate) and passed through a heated column packed with a palladium on carbon (Pd/C) catalyst.[1]
-
The continuous flow setup allows for safe and efficient reduction of the nitro group on a larger scale. The product solution is collected, and the solvent is removed to yield the desired 6-amino-1-hydroxy-2,1-benzoxaborolane. An isolated yield of up to 81% can be achieved under optimized batch conditions.[2]
Visualizations
References
- 1. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vapourtec.com [vapourtec.com]
- 5. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting 1-Hydroxy-2,1-benzoxaborolane synthesis scalability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 1-Hydroxy-2,1-benzoxaborolane and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis reaction is not going to completion, resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in this compound synthesis can stem from several factors. A primary concern is the stability of intermediates and the reaction conditions. For instance, in syntheses involving borylation of anilines, the temperature is a critical parameter. It has been found that conducting the reaction at 25 °C can be optimal for maximizing the yield of the desired product.[1][2][3]
Another common issue is the choice of reagents and their equivalents. For example, in a deaminative borylation of arylamines, minimizing the amount of expensive diboron compounds is crucial for cost-effectiveness.[1] It has been demonstrated that lowering the equivalents of aniline can still provide a good yield.[1]
Q2: I am facing difficulties with the purification of my product. Column chromatography is not feasible for a large-scale synthesis. What are the alternative purification methods?
A2: Relying on column chromatography for purification is a significant bottleneck for scalability.[1][2] Alternative, more scalable purification techniques include:
-
Trituration: This method has been successfully used to purify borylated compounds to over 97% purity without the need for chromatography. The crude product can be triturated with a suitable solvent, such as methanol or ethyl acetate.[1][2]
-
Extractive Workup: A simple extractive workup followed by trituration can effectively isolate the product with high purity.[1]
-
Precipitation and Filtration: In some cases, the product may precipitate from the reaction mixture. Simple filtration can then yield a product with good purity.[1]
Q3: The cost of starting materials, particularly this compound itself for derivatization, is prohibitively high for our large-scale production. Are there more cost-effective synthetic routes?
A3: The high cost of this compound is a known challenge for its use as a starting material in large-scale synthesis of derivatives.[1][2][3] To circumvent this, alternative synthetic strategies starting from inexpensive and readily available raw materials have been developed. These routes often involve building the benzoxaborolane ring system from simpler precursors.
Two practical approaches that avoid using this compound as a starting material are:
These methods have been shown to be more practical and scalable.[1][4]
Q4: We are concerned about the safety of the nitration step in the synthesis of a substituted this compound. Are there safer alternatives?
A4: The nitration of this compound is indeed challenging to scale up due to process safety concerns, as well as issues with solubility and stability of the starting material in the nitration medium.[1][3] Safer alternatives that bypass this hazardous step have been developed. These routes introduce the nitro group at an earlier stage on a simpler molecule before the formation of the benzoxaborolane ring. For instance, starting with 4-nitrotoluene or 2-methyl-5-nitroaniline allows for the synthesis of nitro-substituted benzoxaborolanes without the direct nitration of the parent compound.[1][2][3]
Furthermore, the subsequent reduction of the nitro group can also pose safety risks if using hydrogen gas. A safer alternative is to use transfer hydrogenation with a reagent like ammonium formate (HCO2NH4) and a palladium on carbon (Pd/C) catalyst.[2][3] Continuous flow hydrogenation is a particularly effective and scalable method for this reduction.[2][3]
Quantitative Data Summary
Table 1: Optimization of Borylation of Aniline for the Synthesis of Borylated Compounds
| Entry | Aniline (equiv) | Diboron Compound | Temperature (°C) | Purification Method | Isolated Yield (%) | Purity (%) |
| 1 | 2.0 | B2pin2 | 25 | Chromatography | Good | >97 |
| 2 | 1.2 | B2pin2 | 25 | Extractive workup & trituration (MeOH) | 56 | >97 |
| 3 | 1.2 | B2pin2 | 0 | Filtration | 60 | >97 |
Data adapted from Organic Process Research & Development.[1]
Table 2: Comparison of Batch vs. Continuous Flow for Nitro Reduction
| Condition | Reaction Time (h) | Isolated Yield (%) |
| Batch | 4 | 70 |
| Continuous Flow | 1 | 93 |
Data adapted from Organic Process Research & Development.[2]
Experimental Protocols
Protocol 1: Non-Chromatographic Purification by Trituration
-
Following the borylation reaction, perform an extractive workup.
-
Concentrate the organic phase to obtain the crude product.
-
Add methanol (MeOH) to the crude residue.
-
Stir the suspension to allow for the selective dissolution of impurities, leaving the desired product as a solid.
-
Isolate the purified product by filtration.
-
Wash the solid with a small amount of cold MeOH.
-
Dry the product under vacuum.
Protocol 2: Continuous Flow Hydrogenation for Nitro Group Reduction
-
Prepare a solution of the nitro-compound (e.g., 6-nitro-1-hydroxy-2,1-benzoxaborolane) and ammonium formate in ethanol.
-
Pack a flow reactor with a palladium on carbon (Pd/C) catalyst.
-
Pump the solution through the heated flow reactor at a defined flow rate.
-
Collect the output from the reactor.
-
Evaporate the solvent to dryness.
-
Purify the resulting product by trituration from a suitable solvent like ethyl acetate to afford the final amino-product with high purity.[2]
Visualizations
Caption: General workflow for the synthesis and troubleshooting of this compound.
Caption: Logical relationship between scalability problems and proposed solutions in benzoxaborolane synthesis.
References
Improving the solubility of 1-Hydroxy-2,1-benzoxaborolane in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 1-Hydroxy-2,1-benzoxaborolane.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Aqueous Stock Solutions
When dissolving this compound in water, you may encounter precipitation, indicating that its solubility limit has been exceeded. The aqueous solubility of benzoxaboroles is generally low. For instance, the related compound crisaborole has a very low aqueous solubility of 0.0234 mg/mL.[1][2]
Possible Causes and Solutions:
-
Concentration Too High: The intended concentration of your stock solution may be above the intrinsic aqueous solubility of this compound.
-
Solution: Prepare a more dilute stock solution. If a higher concentration is required, consider the methods outlined in this guide, such as pH adjustment or the use of co-solvents.
-
-
Incorrect Solvent: Pure water may not be a suitable solvent for achieving your desired concentration. Benzoxaboroles like tavaborole and crisaborole are known to be slightly soluble or insoluble in water but freely soluble in organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG 400).[1][3][4]
-
Solution: Consider preparing your initial stock solution in a water-miscible organic solvent like ethanol or DMSO, and then diluting it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Issue: Inconsistent Results in Biological Assays
Inconsistent or lower-than-expected activity in biological assays can sometimes be attributed to poor compound solubility, leading to an inaccurate effective concentration.
Possible Causes and Solutions:
-
Compound Precipitation in Assay Medium: The compound may be precipitating out of the aqueous assay buffer over time, especially if it was introduced from a concentrated stock in an organic solvent.
-
Solution 1: Visual Inspection: Before and after your experiment, visually inspect your assay plates or tubes for any signs of precipitation.
-
Solution 2: Solubility Enhancement: Proactively improve the solubility of this compound in your assay buffer by incorporating a low percentage of a co-solvent or by adjusting the pH of the buffer, as detailed in the protocols below.
-
Solution 3: Formulation with Cyclodextrins: For sustained solubility, consider preparing a cyclodextrin inclusion complex.[5][6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
| Compound | Aqueous Solubility | Reference |
| Tavaborole | Slightly soluble | [3] |
| Crisaborole | 0.0234 mg/mL (practically insoluble) | [1][2] |
It is reasonable to assume that this compound has a similarly low aqueous solubility.
Q2: How can I improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and accessible methods for a research setting are:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is soluble can increase the overall solubility of the aqueous solution.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin can dramatically improve its aqueous solubility.[5][6][7]
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble prodrug that converts to the active compound in situ is a strategy used in drug development.[10][11][12][13]
Q3: At what pH is the solubility of this compound likely to be highest?
Benzoxaboroles are Lewis acids, and their acidity is a key physicochemical property.[14] The pKa of the benzoxaborole moiety is generally in the range of 6 to 10.[15] Solubility is expected to increase at pH values above the pKa of the compound, where it will exist in its more soluble anionic form. Therefore, using a buffer with a pH in the basic range should improve solubility.
Q4: What co-solvents are recommended for this compound?
Based on data for related benzoxaboroles, the following co-solvents are recommended:
| Co-Solvent | Known Solubility of Related Benzoxaboroles | Reference |
| Ethanol | Freely soluble | [3] |
| Propylene Glycol | Freely soluble | [3][4] |
| Polyethylene Glycol (PEG 400) | Used to increase solubility up to five-fold | [1][2] |
| DMSO | High solubility | [16] |
A study on a 2% crisaborole ointment demonstrated a five-fold increase in solubility through the use of propylene glycol and PEG 400 as co-solvents.[1][2]
Q5: How do cyclodextrins improve solubility and which ones should I use?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an "inclusion complex" where the hydrophobic part of the guest molecule is shielded from water, thereby increasing the overall aqueous solubility of the complex.[5][6][7]
Commonly used cyclodextrins in pharmaceutical research include:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol provides a general method for preparing a solution of this compound in a pH-adjusted buffer.
Materials:
-
This compound
-
Aqueous buffers (e.g., phosphate, borate) at various pH values (e.g., 7.4, 8.0, 9.0)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a series of aqueous buffers at the desired pH values.
-
To a known volume of each buffer, add an excess amount of this compound powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After stirring, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes how to prepare a stock solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400, DMSO)
-
Purified water or aqueous buffer
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of the chosen co-solvent.
-
Once fully dissolved, slowly add the aqueous buffer or water dropwise while vortexing to bring the solution to the final desired volume and concentration.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, a higher ratio of co-solvent to aqueous buffer may be necessary.
Note: Always consider the potential effects of the co-solvent on your downstream experiments. It is advisable to run a vehicle control (co-solvent without the compound) in your assays.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This is a common laboratory-scale method for preparing cyclodextrin inclusion complexes.[5]
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the water/ethanol mixture to the cyclodextrin and knead with the pestle to form a homogeneous paste.
-
Add this compound to the paste (typically at a 1:1 or 1:2 molar ratio with the cyclodextrin).
-
Knead the mixture thoroughly for 30-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent mixture.
-
The resulting paste is then dried in a vacuum oven or desiccator at a controlled temperature until a constant weight is achieved.
-
The dried complex can be crushed into a fine powder and stored for later use. The solubility of this powder in aqueous media should be significantly higher than that of the free compound.
Visualizations
Caption: Workflow for improving the aqueous solubility of this compound.
Caption: Logical relationship between solubility issues and solutions.
References
- 1. ijpsm.com [ijpsm.com]
- 2. researchgate.net [researchgate.net]
- 3. DailyMed - TAVABOROLE solution [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. humapub.com [humapub.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2019108982A1 - Benzoxaborole compounds and formulations thereof - Google Patents [patents.google.com]
- 16. Tavaborole | Antifungal | Antibiotic | TargetMol [targetmol.com]
1-Hydroxy-2,1-benzoxaborolane stability and degradation pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and degradation pathways of 1-Hydroxy-2,1-benzoxaborolane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is a solid and should be kept in a tightly sealed container to prevent hydrolysis and oxidation.
Q2: What are the known stability challenges associated with this compound?
A2: While generally more stable than many other boronic acids, this compound can present stability challenges under certain conditions. It is known to be sensitive to strong oxidizing agents and can be problematic in reactions like nitration, where the stability of the compound in the nitration medium can be a concern.[1][2] Additionally, like other boronic acids, it can be susceptible to protodeboronation under strongly acidic or basic conditions.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The benzoxaborole ring is remarkably resistant to hydrolysis under neutral conditions.[3] However, under forced acidic or basic conditions, the ester bond can cleave, leading to the formation of 2-(hydroxymethyl)phenylboronic acid.
-
Oxidation: The boronic acid moiety can be oxidized, leading to deboronation and the formation of 2-hydroxymethylphenol. This process can be accelerated by the presence of oxidizing agents or exposure to air over extended periods.
Q4: Are there common issues encountered during the synthesis and purification of this compound?
A4: Yes, common issues include:
-
Purification: Boronic acids, in general, can be challenging to purify via standard column chromatography on silica gel due to their polarity and potential for degradation on the stationary phase.[4] Recrystallization or the formation of a diethanolamine adduct are often preferred methods.[4]
-
Reaction side products: During synthesis, incomplete cyclization can leave starting materials or intermediates that are difficult to separate. Over-oxidation can also lead to the formation of undesired byproducts.
-
Handling: Due to their sensitivity to air and moisture, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) for best results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or no yield in reactions involving this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Ensure the this compound used is of high purity and has been stored correctly. Consider re-purifying the starting material if its quality is uncertain. |
| Incompatible reaction conditions | Avoid strongly acidic or basic conditions unless required by the protocol, as this can lead to protodeboronation. If using metal catalysts, be aware that some metals can promote boronic acid degradation.[5] |
| Presence of water or oxygen | Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere. Degas solvents prior to use. |
| Incorrect stoichiometry | Carefully check the molar ratios of all reactants. |
Issue 2: Unexpected side products observed in TLC or LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Oxidative degradation | Minimize exposure of the reaction mixture and product to air. Consider adding an antioxidant if compatible with the reaction chemistry. |
| Hydrolysis of the benzoxaborole ring | If the reaction is performed in the presence of water, consider that the ring may open to form 2-(hydroxymethyl)phenylboronic acid. This can be confirmed by LC-MS analysis. |
| Impure starting materials | Analyze all starting materials for purity before use. |
| Reaction with solvent | Ensure the chosen solvent is inert under the reaction conditions. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Product is highly polar | Avoid silica gel chromatography if possible. Attempt recrystallization from a suitable solvent system. |
| Product is unstable on silica gel | If chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-polar solvent before loading the column. |
| Co-elution with impurities | Optimize the mobile phase for better separation. Consider using a different stationary phase (e.g., C18 for reverse-phase chromatography). Formation of a diethanolamine adduct can facilitate purification by precipitation.[4] |
Stability and Degradation Data
While specific quantitative stability data for this compound under various forced degradation conditions is not extensively published, the following table summarizes the expected behavior based on the chemistry of benzoxaboroles and general forced degradation protocols.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate to low stability with heating. | 2-(hydroxymethyl)phenylboronic acid |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Low stability. | 2-(hydroxymethyl)phenylboronic acid |
| Oxidative (e.g., 3% H₂O₂) | Low stability. | 2-hydroxymethylphenol, boric acid |
| Thermal (e.g., 60-80 °C) | Generally stable in solid form, may degrade in solution over time. | Dependent on other factors present (e.g., oxygen, water) |
| Photolytic (UV/Vis light) | Generally stable, but degradation may be observed with prolonged exposure in solution. | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound, based on ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature or heat to 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified period. After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place the solid compound and the stock solution in a temperature-controlled oven at a specified temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber for a specified duration.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Characterize the degradation products using LC-MS/MS and NMR.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Hydroxy-2,1-benzoxaborolane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-hydroxy-2,1-benzoxaborolane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound derivatives?
A1: Common starting materials include substituted 2-formylphenylboronic acids, 2-methyl-anilines, and various halo- or nitro-substituted toluenes.[1][2] The choice of starting material often depends on the desired substitution pattern on the benzoxaborolane ring and the overall synthetic strategy. For instance, a practical route to 6-amino-1-hydroxy-2,1-benzoxaborolane starts from 4-tolunitrile or 2-methyl-5-nitroaniline to avoid a challenging nitration step.[1]
Q2: What are the key reaction steps in the synthesis of this compound derivatives?
A2: Key reaction steps can include:
-
Borylation: Introduction of the boronic acid group onto the aromatic ring.[3]
-
Cyclization: Formation of the oxaborole ring, often through the reaction of a 2-(hydroxymethyl)phenylboronic acid.
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Functional Group Interconversion: Modification of substituents on the aromatic ring, such as reduction of a nitro group to an amine or hydrolysis of a nitrile to a carboxylic acid.[2][4]
Q3: What are some of the major challenges in scaling up the synthesis of these derivatives?
A3: Scaling up the synthesis of this compound derivatives can present several challenges, including:
-
Process Safety: Some synthetic routes involve hazardous reagents like nitrating agents or require reactions that have the potential for thermal runaway.[4]
-
Solubility and Stability: The starting materials or intermediates may have poor solubility in common solvents, and the benzoxaborolane core can be unstable under certain conditions.[4]
-
Purification: Removal of impurities and byproducts at a large scale can be difficult and may require techniques like column chromatography, which can be costly and time-consuming.[4]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, safety is paramount. Key precautions include:
-
Handling of Hazardous Reagents: Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood, especially when handling strong acids, bases, and oxidizing or reducing agents.
-
Control of Reaction Temperature: Some reactions, like diazotization for borylation, can be exothermic.[4] Careful temperature control is crucial to prevent runaway reactions.
-
Inert Atmosphere: Some reagents and intermediates may be sensitive to air and moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon).[5]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Verify Starting Material Quality:
-
Purity: Impurities in starting materials can inhibit the reaction or lead to side products. Assess the purity of your starting materials using techniques like NMR or melting point analysis.
-
Stability: Ensure your starting materials have not degraded during storage.
-
-
Check Reaction Conditions:
-
Temperature: The reaction temperature is often critical. For instance, in some borylation reactions, increasing the temperature from 0 °C to 40 °C can significantly decrease the yield.[4] Conversely, some reactions require higher temperatures to proceed.
-
Solvent: The choice of solvent can dramatically impact the reaction. Ensure the solvent is dry and appropriate for the reaction chemistry.
-
Catalyst Activity: If a catalyst is used (e.g., Pd/C for hydrogenation), ensure it is active. Catalysts can deactivate over time or be poisoned by impurities.[5]
-
-
Investigate Potential Side Reactions:
-
Over-bromination: In radical bromination steps, using an excess of the brominating agent or a highly reactive initiator can lead to the formation of di- or tri-brominated side products.[2]
-
Hydrolysis: Certain functional groups, like nitriles, can be over-hydrolyzed to carboxylic acids under basic conditions, preventing the desired amide formation.[4]
-
Incomplete Reaction
Q: My TLC or HPLC analysis shows a significant amount of unreacted starting material, even after the recommended reaction time. What should I do?
A: An incomplete reaction can be addressed by:
-
Extending the Reaction Time: Monitor the reaction progress at regular intervals. Some reactions may require a longer time to reach completion.
-
Increasing the Temperature: If the reaction is known to be slow at a certain temperature, a modest increase in temperature might improve the reaction rate. However, be cautious as this can also promote side reactions.
-
Checking Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. An insufficient amount of a key reagent can lead to an incomplete reaction.
-
Catalyst Loading: If the reaction is catalyzed, a slight increase in the catalyst loading might be necessary to drive the reaction to completion.[5]
Product Purification Issues
Q: I am having difficulty purifying my this compound derivative. What are some effective purification strategies?
A: Purification can be challenging, but the following strategies can be helpful:
-
Trituration: This technique can be very effective for removing minor impurities. For example, 6-amino-1-hydroxy-2,1-benzoxaborolane can be purified to >99% purity by trituration with ethyl acetate.[3]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.
-
Column Chromatography: While often a last resort for large-scale synthesis, column chromatography is a powerful tool for separating complex mixtures. Careful selection of the stationary and mobile phases is crucial for good separation.
-
Non-chromatographic Purification: Whenever possible, designing the synthesis to allow for non-chromatographic purification methods like precipitation or filtration can simplify the workup and improve scalability.[4] For example, in some borylation reactions, the product conveniently precipitates from the reaction mixture.[4]
Data Presentation
The following tables summarize the optimization of reaction conditions for key steps in the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, which can serve as a guide for optimizing the synthesis of other derivatives.
Table 1: Optimization of the Hofmann Rearrangement for the Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane [4]
| Entry | Oxidant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOCl | NaOH | H₂O | 0-25 | 2 | 0 |
| 2 | Br₂ | NaOH | H₂O | 0-25 | 2 | 60-81 |
| 3 | TCCA | NaOH | H₂O | 0-25 | 2 | 55 |
Table 2: Optimization of Borylation of 2-Methyl-5-nitroaniline [4]
| Entry | Boron Source | Acid | Temperature (°C) | Yield (%) |
| 1 | B₂Pin₂ | HCl | 0-25 | 60 |
| 2 | B₂Pin₂ | H₂SO₄ | 0-25 | 61 |
| 3 | B₂(OH)₄ | HCl | 40 | 39 |
| 4 | B₂(OH)₄ | H₂SO₄ | 40 | 45 |
| 5 | B₂Pin₂ | HCl | 40 | Low |
Table 3: Optimization of Nitro Reduction under Continuous Flow Conditions [3]
| Entry | Catalyst Loading (mol %) | Flow Rate (mL/min) | Time (h) | Yield (%) |
| 1 | 0.34 | 0.1 | 1 | 93 |
| 2 | 0.34 | 0.4 | 1 | 93 |
| 3 | 0.17 | 0.1 | 1 | 45 |
| 4 | 0.34 | 1.5 | 2.5 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane via Hofmann Rearrangement [4]
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Amide Formation: To a solution of 6-cyano-1-hydroxy-2,1-benzoxaborolane in methanesulfonic acid, add water and heat the mixture to the appropriate temperature until the reaction is complete (monitor by HPLC).
-
Hofmann Rearrangement: Cool the reaction mixture and slowly add a solution of bromine in aqueous sodium hydroxide, maintaining the temperature at 0-5 °C.
-
Workup: After the reaction is complete, adjust the pH of the mixture and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 6-amino-1-hydroxy-2,1-benzoxaborolane.
Protocol 2: Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane via Borylation and Reduction [4]
-
Diazotization: Dissolve 2-methyl-5-nitroaniline in an appropriate acid (e.g., HCl or H₂SO₄) and cool to 0 °C. Add a solution of sodium nitrite dropwise.
-
Borylation: To the diazonium salt solution, add the boron source (e.g., B₂Pin₂ or B₂(OH)₄) and allow the reaction to proceed at the optimized temperature.
-
Intermediate Workup: Isolate the borylated intermediate by filtration or extraction.
-
Radical Bromination: Treat the borylated intermediate with a brominating agent (e.g., NBS) and a radical initiator (e.g., AIBN).
-
Cyclization: Induce ring closure to form the benzoxaborolane ring.
-
Nitro Reduction: Reduce the nitro group to an amine using a suitable reducing agent (e.g., Pd/C and a hydrogen source) under batch or continuous flow conditions.
-
Final Purification: Purify the final product by trituration or recrystallization.
Mandatory Visualization
Caption: General synthetic workflow for this compound derivatives.
Caption: A logical workflow for troubleshooting low yields in benzoxaborole synthesis.
Caption: Mechanism of action of benzoxaboroles as inhibitors of leucyl-tRNA synthetase.[2][6]
References
- 1. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Nitration of 1-Hydroxy-2,1-benzoxaborolane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the nitration of 1-Hydroxy-2,1-benzoxaborolane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Question: My this compound starting material is not fully dissolving in the nitration medium. What should I do?
Answer:
Poor solubility of this compound in the nitration medium is a known challenge.[1][2] To address this, consider the following:
-
Solvent System: Ensure you are using a suitable solvent system. Concentrated sulfuric acid is often used as both a catalyst and a solvent in nitration reactions. The purity and concentration of the sulfuric acid are critical.
-
Order of Addition: Slowly add the this compound to the sulfuric acid while cooling and stirring. This allows for gradual dissolution and helps manage the initial exotherm.
-
Gentle Warming: If solubility remains an issue after careful addition, gentle warming of the mixture (e.g., to room temperature) may be attempted before the addition of the nitrating agent. However, this should be done with extreme caution as it can increase the risk of side reactions.
-
Alternative Solvents: While less common for this specific nitration, exploring co-solvents is a possibility in early-stage research. However, the reactivity of any co-solvent with the nitrating mixture must be carefully considered.
Question: The reaction temperature is difficult to control and is rising too quickly. What are the risks and how can I mitigate them?
Answer:
Poor temperature control is a significant safety concern in nitration reactions, which are highly exothermic. Uncontrolled temperature can lead to runaway reactions, decomposition of the starting material and product, and the formation of dangerous byproducts.
Mitigation Strategies:
-
Efficient Cooling: Use an ice-salt bath or a cryocooler for more effective cooling than a simple ice bath.
-
Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise or in very small portions over an extended period.
-
Vigorous Stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture and avoid localized hot spots.
-
Dilution: While this may impact reaction kinetics, performing the reaction at a higher dilution can help to better manage the heat generated.
Question: My reaction has turned a dark brown or black color. What does this indicate and is the reaction salvageable?
Answer:
A dark brown or black coloration often indicates decomposition of the starting material or product, or the occurrence of undesired side reactions. This can be caused by:
-
Excessive Temperature: As mentioned, high temperatures can lead to degradation.
-
Incorrect Stoichiometry: An excess of the nitrating agent can lead to over-nitration or oxidation of the substrate.
-
Contaminants: Impurities in the starting material or reagents can catalyze decomposition pathways.
Unfortunately, once significant decomposition has occurred, the reaction is often not salvageable. The priority should be to safely quench the reaction. It is recommended to review the experimental setup and procedure to identify the likely cause before attempting the reaction again.
Question: The yield of my desired 6-nitro-1-hydroxy-2,1-benzoxaborolane is consistently low. How can I improve it?
Answer:
Low yields in this nitration are a common problem, which has led to the development of alternative synthetic routes that bypass this step entirely.[1][2] However, to optimize the nitration itself, consider the following factors:
-
Temperature Control: Maintain the optimal reaction temperature. Even small deviations can significantly impact the yield.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Quenching the reaction too early will result in a low yield. Conversely, extended reaction times at elevated temperatures can lead to product degradation.
-
Work-up Procedure: The work-up is critical for isolating the product. Ensure that the reaction mixture is quenched properly on ice and that the pH is adjusted correctly to precipitate the product.
-
Purity of Reagents: Use high-purity starting materials and reagents to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the nitration of this compound, especially at scale?
A1: The nitration of this compound is challenging to scale up primarily due to issues with process safety (highly exothermic reaction), the solubility and stability of the starting material in the nitration medium.[1][2] These challenges have led to the development of alternative, "nitration-free" synthetic routes for producing derivatives like 6-amino-1-hydroxy-2,1-benzoxaborolane.[1][2]
Q2: What is the typical procedure for the nitration of this compound?
A2: A general laboratory-scale procedure involves the slow addition of a pre-cooled mixture of concentrated nitric acid and sulfuric acid to a solution of this compound in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). The reaction is typically stirred at this temperature for a specific duration and then quenched by pouring it over ice, followed by filtration to isolate the crude product.
Q3: Are there any known side products in this reaction?
A3: While specific literature on side products for this exact nitration is sparse, common side reactions in aromatic nitrations include the formation of regioisomers (nitration at different positions on the aromatic ring), over-nitration (introduction of multiple nitro groups), and oxidation of the substrate, especially if the temperature is not well-controlled.
Q4: What safety precautions are essential when performing this nitration?
A4: The following safety precautions are crucial:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Use an ice bath or other cooling system to control the reaction temperature.
-
Add reagents slowly and monitor the temperature continuously.
-
Have a quenching plan and appropriate materials (e.g., a large beaker of ice) ready before starting the reaction.
Data Presentation
The following table presents hypothetical data to illustrate the impact of key reaction parameters on the yield and purity of 6-nitro-1-hydroxy-2,1-benzoxaborolane.
| Entry | Temperature (°C) | Addition Time of Nitrating Agent (min) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 0-5 | 30 | 1 | 65 | 95 | Pale yellow precipitate |
| 2 | 0-5 | 5 | 1 | 40 | 80 | Significant unreacted starting material |
| 3 | 25 | 30 | 1 | 35 | 70 | Dark brown reaction mixture, impure product |
| 4 | 0-5 | 30 | 0.25 | 25 | 85 | Incomplete reaction |
| 5 | 0-5 | 30 | 3 | 60 | 90 | Slight decrease in yield due to potential degradation |
Experimental Protocols & Visualizations
General Experimental Protocol for Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (e.g., 3-5 volumes) and stir until the solid is fully dissolved, maintaining the temperature below 5 °C.
-
Nitrating Mixture Preparation: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of this compound over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by TLC or HPLC if a suitable method is developed.
-
Quenching: Pour the reaction mixture slowly onto a stirred mixture of crushed ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum to obtain the crude 6-nitro-1-hydroxy-2,1-benzoxaborolane. Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: Experimental workflow for the nitration of this compound.
Caption: Troubleshooting flowchart for the nitration of this compound.
References
Technical Support Center: Synthesis of 1-Hydroxy-2,1-benzoxaborolane and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the synthesis of 1-hydroxy-2,1-benzoxaborolane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the synthesis of this compound and its amino-substituted derivatives?
Low yields in benzoxaborolane synthesis can stem from several factors, including:
-
Sub-optimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, in the borylation of anilines, both temperature and the equivalents of reagents can significantly impact the yield.
-
Inefficient key transformations: Certain steps, like the conversion of a nitrile to an amide using concentrated sulfuric acid, are known to be problematic and can result in very low yields (e.g., 15%).[1][2]
-
Side reactions and impurity formation: Undesired side reactions can consume starting materials and complicate purification, leading to a lower isolated yield of the target compound.
-
Purification losses: Some synthetic routes may require purification by column chromatography, which can lead to significant product loss, especially on a larger scale.[3]
-
Hazardous and inefficient steps: Traditional routes involving steps like nitration can be challenging to scale up safely and efficiently, impacting the overall yield and practicality of the synthesis.[1][2][4]
Q2: Are there alternative synthetic routes to avoid problematic steps like nitration?
Yes, alternative "nitration-free" routes have been developed to improve safety and yield. These methods often start from inexpensive, readily available materials. Two notable approaches are:
-
A five-step sequence starting from 4-tolunitrile, which involves a Hofmann rearrangement as a key step. This route can achieve an overall yield of around 40%.[1][2]
-
A route beginning with 2-methyl-5-nitroaniline that features a borylation of the aniline followed by continuous flow hydrogenation. This approach has demonstrated an overall yield of approximately 46% and is considered more practical for scale-up due to milder conditions and easier isolation processes.[1][2][4]
Q3: How can the conversion of a nitrile to an amide in the synthetic route be optimized?
The hydrolysis of a nitrile group to an amide can be a low-yielding step. While concentrated sulfuric acid has been reported to give yields as low as 15%, screening different acids has shown that methanesulfonic acid (MsOH) can significantly improve the yield to as high as 75%.[2][3] Basic hydrolysis conditions (e.g., using KOH) have also been explored, but can lead to over-hydrolysis to the carboxylic acid, complicating purification.[3]
Troubleshooting Guide: Low Yield
This guide provides a structured approach to troubleshooting low yields in key reaction steps for the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for low yield in benzoxaborolane synthesis.
Data on Reaction Optimization
The following tables summarize quantitative data from studies aimed at optimizing the synthesis of key intermediates for benzoxaborole drugs.
Table 1: Optimization of Hofmann Rearrangement for Amine Synthesis
| Entry | Oxidant | Temperature (°C) | Yield (%) | Notes |
| 1 | Br₂ | - | ~8 A% | Initial screening showed low product formation. |
| 2 | TCCA | 75 | 55 A% | Trichloroisocyanuric acid showed better performance at elevated temperature. |
| 3 | TCCA | 25 | 60-96 A% | Optimal temperature identified for maximizing the desired product. |
| 4 | TCCA | 25 | 81 | Isolated yield on a gram scale under optimized conditions. |
| Data adapted from a study on the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane.[1][2] |
Table 2: Optimization of Deaminative Borylation
| Entry | Diboron Source | Aniline (equiv.) | Acid | Yield (%) | Notes |
| 1 | B₂pin₂ | 2.0 | - | Good | Initial attempt with excess aniline. |
| 2 | B₂pin₂ | 1.2 | - | 56 | Reducing the amount of aniline still provided a good yield. |
| 3 | B₂pin₂ | - | H₂SO₄ | Higher Yield | Diazotization with H₂SO₄ provided a cleaner reaction profile. |
| 4 | B₂(OH)₄ | - | HCl | 39-45 | Lower yields observed compared to reactions with B₂pin₂. |
| Data from a study focusing on practical synthesis of a key benzoxaborole intermediate.[2][3] |
Key Experimental Protocols
Protocol 1: Improved Amide Synthesis from Nitrile
This protocol describes the optimized conversion of 6-cyano-1-hydroxy-2,1-benzoxaborolane to the corresponding amide.
-
Reagents: 6-cyano-1-hydroxy-2,1-benzoxaborolane, Methanesulfonic acid (MsOH).
-
Procedure: a. Dissolve the nitrile starting material in methanesulfonic acid. b. Stir the reaction mixture at a controlled temperature (optimized as needed, e.g., room temperature or slightly elevated). c. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC). d. Upon completion, quench the reaction by carefully adding the mixture to ice-water. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Wash the organic layer with a saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide. h. Purify the crude product as necessary. This method has been shown to yield the amide in 75% yield.[2][3]
Protocol 2: Continuous Flow Hydrogenation for Nitro Group Reduction
This protocol is for the reduction of a nitro-substituted benzoxaborole to the corresponding amine using a continuous flow setup.
-
Apparatus: A continuous flow reactor system (e.g., Omnifit reactor) packed with a catalyst.
-
Reagents: Nitro-substituted benzoxaborole, Palladium on carbon (Pd/C) catalyst, Ammonium formate (HCO₂NH₄) as a hydrogen source, Ethanol (EtOH) as the solvent.
-
Procedure: a. Pack the flow reactor with the Pd/C catalyst. b. Prepare a solution of the nitro compound and ammonium formate in ethanol. c. Pump the solution through the catalyst bed at a controlled flow rate (e.g., 1.5 mL/min). d. Maintain the reaction at room temperature. e. Collect the output from the reactor. f. The purification process is typically straightforward: evaporate the solvent from the collected solution to dryness. g. Triturate the residue with a suitable solvent (e.g., ethyl acetate) to afford the pure amino-benzoxaborole product. This method has been reported to achieve an isolated yield of 95%.[3]
Caption: Workflow for continuous flow hydrogenation of a nitro-benzoxaborole.
References
- 1. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 1-Hydroxy-2,1-benzoxaborolane and its Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxy-2,1-benzoxaborolane and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its intermediates?
A1: The primary purification methods for this compound and its boronic acid intermediates include:
-
Recrystallization: A widely used method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity and yield.
-
Column Chromatography: Effective for separating compounds with different polarities. Common stationary phases include silica gel, boric acid-impregnated silica gel, and neutral alumina.[1]
-
Acid-Base Extraction: This technique is useful for separating acidic boronic acids from non-acidic impurities. The boronic acid is converted to its salt form with a base, which is then separated from the organic layer. Acidification of the aqueous layer regenerates the pure boronic acid.[2][3]
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Derivatization: Boronic acids can be converted into derivatives, such as diethanolamine adducts, which can be more easily purified by crystallization. The pure boronic acid can then be recovered from the adduct.[4][5]
Q2: What are the typical impurities encountered during the synthesis of this compound and its derivatives like Tavaborole?
A2: Common impurities can include starting materials, byproducts from side reactions, and oligomers of the boronic acid. Specific impurities to look out for are:
-
Protodeborylation products: Where the boronic acid group is replaced by a hydrogen atom.[4]
-
Dimers and trimers (boroxines): Boronic acids can dehydrate to form cyclic anhydrides.[6]
-
Oxidized or polymerized materials. [4]
-
For Tavaborole, specific process-related impurities may arise from the synthetic route.[6]
Q3: Can I use standard silica gel for column chromatography of boronic acids?
A3: While standard silica gel can be used, it often leads to problems such as streaking, tailing of peaks, and even decomposition of the boronic acid on the column.[4] This is due to the acidic nature of silica gel and the interaction of the boronic acid with the silanol groups. To mitigate these issues, it is often recommended to use boric acid-impregnated silica gel or neutral alumina.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound oils out instead of crystallizing. | The compound is likely too soluble in the chosen solvent, or the cooling process is too rapid. | - Try a different solvent or a solvent mixture. A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Low recovery of the purified compound. | The compound may be too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used. | - Use a minimal amount of hot solvent to dissolve the compound.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation. |
| The purified compound is still impure. | The chosen solvent may not be effective at separating the impurity, or the impurity co-crystallizes with the product. | - Screen a variety of solvents or solvent mixtures.- Consider a different purification technique, such as column chromatography or derivatization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The boronic acid is streaking or tailing on a silica gel column. | Strong interaction between the acidic boronic acid and the silanol groups on the silica surface. | - Use boric acid-impregnated silica gel to reduce the Lewis acidity of the stationary phase.[1][6]- Use neutral alumina as the stationary phase.[2]- Add a small amount of a modifier like acetic acid to the eluent, if it does not affect your compound.[2] |
| The compound is not eluting from the column or is decomposing. | The compound is too polar and is irreversibly adsorbed onto the silica gel, or it is unstable on the acidic stationary phase. | - Switch to a less polar stationary phase like neutral alumina.- Consider reverse-phase chromatography (C18), but be aware that some boronic acids may still decompose.[4]- Convert the boronic acid to a more stable and less polar boronate ester (e.g., pinacol ester) before chromatography. |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized for the separation. | - Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
Quantitative Data Summary
Table 1: Recrystallization Solvents for Tavaborole (a 1-Hydroxy-2,1-benzoxaborole derivative)
| Solvent System | Purity Achieved | Reference |
| Toluene and Acetonitrile mixture | High purity | [8] |
| Isopropyl alcohol (IPA) and Toluene mixture | High purity | [8] |
| Acetonitrile and Water (as an anti-solvent) | High purity | [8] |
Note: Specific yield and purity percentages are often process-dependent and not always reported in a comparative format in the literature. The table indicates solvent systems reported to yield high-purity product.
Experimental Protocols
Protocol 1: Purification of a Boronic Acid via Diethanolamine Adduct Formation
This protocol is a general method for purifying boronic acids that are difficult to purify by other means.
Materials:
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Crude boronic acid
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Diethanolamine
-
Diethyl ether (or other suitable non-polar solvent)
-
Saturated boric acid solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent in which the diethanolamine adduct is insoluble (e.g., diethyl ether).
-
Add diethanolamine (typically 1.1 to 1.5 equivalents) to the solution.
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Stir the mixture at room temperature. The diethanolamine adduct should precipitate out of the solution as a crystalline solid.[4][5] The time for precipitation can vary.
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Collect the solid adduct by vacuum filtration and wash it with the solvent used for precipitation (e.g., diethyl ether).
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To recover the free boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and a saturated boric acid solution. The boric acid will complex with the diethanolamine.[4]
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Separate the organic layer, and wash it with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified boronic acid.
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel for Column Chromatography
This protocol describes how to prepare a stationary phase that is more suitable for the chromatography of boronic acids.
Materials:
-
Silica gel
-
Boric acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Prepare a slurry of silica gel in ethanol.
-
Add boric acid to the slurry (a common ratio is approximately 10% w/w of boric acid to silica gel).
-
Stir the mixture for a few hours at room temperature.
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Filter the silica gel and wash it thoroughly with ethanol to remove any excess boric acid.
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Dry the boric acid-impregnated silica gel in an oven at a suitable temperature (e.g., 100-120 °C) until it is completely dry.[6] The prepared silica gel is now ready to be used for packing a chromatography column.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound and its intermediates.
Caption: Troubleshooting logic for common issues in boronic acid column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
Managing the stability of 1-Hydroxy-2,1-benzoxaborolane in nitration medium
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 1-Hydroxy-2,1-benzoxaborolane during nitration. Direct nitration of this compound is known to be challenging, with issues of stability, solubility, and safety, often leading to the exploration of alternative synthetic routes.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist in navigating these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of this compound considered challenging?
A1: The nitration of this compound is challenging due to several factors. The benzoxaborole ring system can be sensitive to the harsh acidic conditions of nitration, leading to degradation.[1][2] Additionally, the starting material and product can have limited solubility in the reaction medium, complicating the reaction and workup. Safety is also a major concern, as nitration reactions are highly exothermic and can pose a risk of runaway reactions if not properly controlled.[3][4]
Q2: What are the primary degradation pathways for this compound in a strong acidic medium?
A2: While specific studies on the degradation of this compound in nitration medium are not extensively detailed in available literature, boronic acids, in general, can undergo protodeboronation in strong acid. This involves the cleavage of the carbon-boron bond. The oxaborole ring itself may also be susceptible to acid-catalyzed hydrolysis or other rearrangements under harsh conditions.
Q3: What are the common byproducts of this nitration reaction?
A3: Aside from the desired 6-nitro product, potential byproducts can include other regioisomers of the nitrated compound, products of ring-opening or degradation, and oxidized impurities. The formation of these byproducts is often temperature-dependent.
Q4: Are there alternative, milder nitrating agents that can be used?
A4: While mixed acid (a combination of nitric and sulfuric acid) is commonly used for nitration, milder reagents such as acetyl nitrate could be explored.[5] However, the stability of this compound with these alternative reagents would need to be empirically determined.
Q5: What are the safety precautions I should take when performing this reaction?
A5: Nitration reactions are highly exothermic and require strict safety protocols.[3][4] Key precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
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Careful, slow, portion-wise addition of the nitrating agent at a low temperature (e.g., 0-5 °C) to control the exotherm.
-
Continuous monitoring of the internal reaction temperature.
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Having a quench solution (e.g., a large volume of ice water) readily available in case of a thermal runaway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired 6-Nitro Product | Degradation of starting material or product in the strong acid medium. | - Maintain a low reaction temperature (0-5 °C) to minimize degradation.[6]- Reduce the reaction time.- Consider using a milder nitrating agent, such as acetyl nitrate, although this may require optimization.[5] |
| Incomplete reaction. | - Ensure efficient stirring to overcome solubility issues.- Slowly increase the reaction time while monitoring for product degradation via TLC or LC-MS. | |
| Formation of Multiple Isomers | Reaction conditions favoring multiple nitration sites. | - Precise temperature control is crucial for regioselectivity.- The order of addition of reagents may influence the isomeric ratio. Experiment with adding the benzoxaborolane to the nitrating mixture versus the reverse. |
| Poor Solubility of Starting Material | The nonpolar nature of this compound in the highly polar nitration medium. | - While challenging, ensure vigorous and efficient stirring to maximize the surface area of the solid for reaction.- Note: The use of co-solvents is generally not advisable in strong nitrating acid mixtures. |
| Difficult Product Isolation/Purification | The product may be sparingly soluble or co-precipitate with byproducts. | - Quench the reaction by slowly pouring the mixture onto crushed ice.- The crude product can be collected by filtration and washed with cold water to remove residual acid.- Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to purify the product. |
| Runaway Reaction (Rapid Temperature Increase) | The highly exothermic nature of the nitration reaction is not being adequately controlled.[3][4] | - Immediate Action: Stop the addition of the nitrating agent and increase cooling. If the temperature continues to rise uncontrollably, safely quench the reaction by slowly adding it to a large volume of ice water.[3][4]- Prevention: Add the nitrating agent very slowly and in small portions, ensuring the internal temperature does not exceed the set limit. Ensure the cooling bath has sufficient capacity. |
Experimental Protocols
Note: The following is a generalized protocol based on standard nitration procedures and should be adapted and optimized for the specific laboratory setup and scale. A thorough risk assessment should be conducted before commencing any experiment.
Synthesis of 6-Nitro-1-hydroxy-2,1-benzoxaborolane
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid (a typical ratio is 1:2 v/v) while maintaining the temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound. Cool the flask to 0-5 °C in an ice-salt bath.
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Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred suspension of this compound. The rate of addition should be carefully controlled to maintain the internal temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Visualizations
References
Technical Support Center: Oxidative Stability of Benzoxaboroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oxidative stability of benzoxaboroles.
Frequently Asked Questions (FAQs)
Q1: My benzoxaborole-containing compound is degrading during my experiments. What is the likely cause?
A1: Benzoxaboroles, like other boronic acid derivatives, are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS) such as hydrogen peroxide.[1] This process, known as oxidative deboronation, results in the cleavage of the carbon-boron bond, converting the boronic acid into an alcohol and boric acid.[1] This degradation is often irreversible and can lead to a loss of biological activity.[1][2]
Q2: What is the general mechanism of oxidative degradation for benzoxaboroles?
A2: The oxidative degradation of benzoxaboroles is believed to proceed via a mechanism similar to that of other aryl boronic acids. The empty p-orbital of the boron atom is susceptible to nucleophilic attack by species like the peroxy anion from hydrogen peroxide.[1][3] This is followed by a rate-limiting 1,2-shift where the carbon atom migrates from the boron to the oxygen atom, leading to a labile boric ester that rapidly hydrolyzes to an alcohol and boric acid.[1]
Q3: Are all benzoxaborole derivatives equally susceptible to oxidation?
A3: No, the oxidative stability of benzoxaboroles can be significantly influenced by their chemical structure. A notable strategy to enhance stability is the introduction of a carboxyl group ortho to the boronic acid, forming a cyclic structure known as a benzoxaborolone.[3][4] This modification has been shown to increase oxidative stability by up to 10,000-fold compared to phenylboronic acid.[2][3] The resistance to oxidation in benzoxaborolones arises from diminished stabilization of the developing p-orbital on the boron atom during the rate-limiting transition state of the oxidation reaction.[1][2][4]
Q4: How do substituents on the benzoxaborole ring affect its oxidative stability?
A4: Substituents on the aromatic ring can modulate the electronic properties of the benzoxaborole and, consequently, its oxidative stability. Electron-withdrawing groups (EWGs) tend to increase stability by destabilizing the transition state of the oxidation reaction.[3] Conversely, electron-donating groups (EDGs) can decrease stability by stabilizing the transition state.[3] For instance, a methoxy group (an EDG) on the benzoxaborolone ring has been shown to increase the rate of oxidation compared to an unsubstituted benzoxaborolone.[3]
Q5: How can I improve the oxidative stability of my benzoxaborole compound in a formulation?
A5: While structural modification is a primary strategy, formulation approaches can also help mitigate oxidative degradation. These can include:
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Inclusion of Antioxidants: Adding antioxidants to the formulation can help scavenge reactive oxygen species that initiate the degradation process.
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Control of pH: The rate of oxidation can be pH-dependent.[5] Using buffers to maintain an optimal pH can help improve stability.[6]
-
Use of Stabilizers: Excipients like HPMC or PVP can act as stabilizers in a formulation.[6]
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Microencapsulation: Creating a protective barrier around the active pharmaceutical ingredient (API) can reduce its exposure to environmental factors that promote oxidation.[6]
-
Solid Dispersion Techniques: For poorly water-soluble compounds, techniques like hot-melt extrusion can improve both solubility and chemical stability.[6]
Troubleshooting Guides
Problem 1: Unexpected loss of compound activity or appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
-
Possible Cause: Oxidative degradation of the benzoxaborole moiety.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Intentionally stress your compound under oxidative conditions (e.g., with hydrogen peroxide) to confirm its susceptibility and to generate degradation products for characterization.[7][8][9][10]
-
Analyze Degradants: Use analytical techniques such as HPLC-UV, UPLC-MS, or NMR to separate and identify the degradation products.[11][12][13] The primary degradation product is often the corresponding phenol resulting from deboronation.[1]
-
Implement Preventative Measures:
-
Problem 2: Inconsistent results in biological assays.
-
Possible Cause: On-plate or in-media degradation of the benzoxaborole compound.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Media: Incubate your compound in the assay buffer or cell culture media for the duration of the experiment and analyze for degradation over time.
-
Minimize Incubation Times: If degradation is observed, try to reduce the incubation time of your assay if the protocol allows.
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Incorporate Stabilizers: Consider the addition of antioxidants or other stabilizing agents to the assay media, ensuring they do not interfere with the biological assay itself.
-
Data Presentation: Oxidative Stability Comparison
The following table summarizes the relative oxidative stability of different boronic acid derivatives.
| Compound Type | Key Structural Feature | Relative Oxidative Stability | Reference |
| Phenylboronic Acid (PBA) | Simple aryl boronic acid | Baseline | [2] |
| Benzoxaborole (BL) | Cyclic boronic ester | Modestly enhanced | [2][5] |
| Benzoxaborolone (BOL) | Cyclic boronic ester with an ortho-carboxy group | ~10,000-fold higher than PBA | [2][3] |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the oxidative stability of a benzoxaborole compound.
Objective: To intentionally degrade the benzoxaborole compound under oxidative stress to identify potential degradation products and understand its stability profile.
Materials:
-
Benzoxaborole compound of interest
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%)
-
Appropriate solvent for the compound (e.g., acetonitrile, methanol, water)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for identification of degradants)
-
UV-Vis spectrophotometer (optional, for kinetic studies)
Procedure:
-
Sample Preparation: Prepare a stock solution of the benzoxaborole compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
In a reaction vessel, mix the compound stock solution with the buffer.
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Add a specific concentration of hydrogen peroxide (e.g., final concentration of 0.1-3%).
-
Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Protect the reaction from light if photostability is also a concern.[7]
-
-
Time-Point Sampling: Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching (Optional): To stop the reaction at each time point, the addition of a quenching agent like sodium bisulfite can be considered, although dilution prior to analysis is often sufficient.
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC or UPLC method to separate the parent compound from its degradation products.[11][13]
-
Quantify the decrease in the parent compound peak area and the increase in degradation product peak areas over time.
-
If a mass spectrometer is available, obtain mass spectra of the degradation products to aid in their identification.[12]
-
Protocol 2: Kinetic Analysis of Oxidation by UV-Vis Spectrophotometry
This protocol can be used to determine the rate of oxidation if the degradation product has a distinct UV-Vis absorbance profile from the parent compound. For example, the oxidation of benzoxaborolone to salicylic acid can be monitored by the increase in absorbance between 275 and 300 nm.[3]
Objective: To determine the second-order rate constant for the oxidation of a benzoxaborole derivative.
Materials:
-
Benzoxaborole compound
-
Hydrogen peroxide solution
-
Buffer solution
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the starting material and the expected oxidation product at a specific wavelength where their absorbances differ significantly.[3]
-
Kinetic Run:
-
Equilibrate the buffer solution in the cuvette to the desired temperature.
-
Add a known concentration of the benzoxaborole compound to the cuvette and record the initial absorbance.
-
Initiate the reaction by adding a known concentration of hydrogen peroxide.
-
Monitor the change in absorbance over time at the chosen wavelength.
-
-
Data Analysis:
-
Use the Beer-Lambert law and the change in absorbance to calculate the concentration of the product formed or the reactant consumed over time.
-
Plot the appropriate concentration-time data to determine the reaction order and the rate constant. The oxidation of boronic acids by H₂O₂ is often second-order.[3]
-
Visualizations
Caption: Oxidative degradation pathway of benzoxaboroles.
Caption: Experimental workflow for assessing oxidative stability.
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding protodeboronation in 1-Hydroxy-2,1-benzoxaborolane reactions
Welcome to the technical support center for reactions involving 1-Hydroxy-2,1-benzoxaborolane. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A: Protodeboronation is a chemical reaction where the carbon-boron bond in an organoboron compound is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of coupling reactions like the Suzuki-Miyaura reaction, this process is a detrimental side reaction that consumes the this compound starting material, leading to reduced yields of the desired product and the formation of a difficult-to-remove byproduct (2-methylphenol).[1] While benzoxaboroles are noted for being unusually robust and more stable towards hydrolysis and deboronation than many other boronic acids, the reaction can still occur under certain, typically basic, conditions.[2][3]
Q2: What is the primary mechanism for protodeboronation under common cross-coupling conditions?
A: For most aryl boronic acids and their esters, protodeboronation is significantly accelerated under basic conditions.[4] The mechanism involves the addition of a hydroxide ion (or other base) to the Lewis acidic boron center, forming a more electron-rich, tetrahedral boronate anion.[1] This anionic species is more susceptible to cleavage. The subsequent rate-limiting step is often the reaction of this boronate with a proton source (like water) to cleave the C-B bond.[1][4] While esterification can sometimes confer greater stability, hydrolysis of the ester to the boronic acid can be a key part of the overall protodeboronation process.[5]
Generalized Mechanism of Base-Catalyzed Protodeboronation
Caption: Generalized mechanism of base-catalyzed protodeboronation.
Q3: My reaction shows significant protodeboronation. What are the key factors to investigate?
A: The propensity for protodeboronation is highly dependent on several factors.[1] The most critical parameters to investigate are:
-
Base: The type and concentration of the base are paramount. Strong bases accelerate the reaction.[4]
-
Temperature: Higher temperatures often increase the rate of protodeboronation.[4]
-
Reaction Time: Longer reaction times provide more opportunity for the side reaction to occur.
-
Catalyst Activity: A slow or inefficient catalyst system for the desired coupling reaction means the starting material is exposed to potentially degrading conditions for longer.[1]
-
Solvent and Water Content: The presence of water can act as a proton source, and the choice of solvent can influence reagent solubility and catalyst activity.[6][7]
Q4: How does pH influence the stability of this compound?
A: The pH of the reaction medium is a critical factor.[4] For most simple boronic acids and their esters, protodeboronation is fastest at high pH due to the formation of the more reactive boronate anion.[5] While generally stable, benzoxaboroles are no exception to this principle. The reaction rate is often minimized at a more neutral pH, but Suzuki-Miyaura couplings typically require basic conditions to be efficient.[1] Therefore, a careful balance must be struck.
Q5: Which bases are recommended to minimize protodeboronation?
A: To suppress protodeboronation, the goal is to use the mildest base necessary to achieve efficient cross-coupling.
-
Recommended: Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and cesium fluoride (CsF) are often preferred.
-
Use with Caution: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as alkoxides, should be used with caution or avoided, as they can significantly accelerate protodeboronation.
Q6: How do temperature and reaction time affect this side reaction?
A: Both temperature and time have a direct impact.
-
Temperature: Elevated temperatures can increase the rate of protodeboronation, sometimes more than the desired coupling reaction.[8] It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover.
-
Reaction Time: Minimizing the reaction time is crucial. Using a highly active catalyst system that promotes rapid coupling can ensure the desired product is formed before significant protodeboronation occurs.[1]
Q7: Can the choice of palladium catalyst and ligands make a difference?
A: Absolutely. A highly active catalyst system is key to ensuring the desired cross-coupling reaction outcompetes the protodeboronation pathway.[1]
-
High-Activity Catalysts: Modern catalyst systems, often employing electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu-type ligands), can accelerate the catalytic cycle.[9]
-
Catalyst Loading: Increasing the catalyst loading can sometimes speed up the productive reaction relative to the background decomposition.[8]
-
Pre-catalysts: Using well-defined Pd(0) pre-catalysts can avoid inefficient or problematic reduction steps that might allow side reactions to occur.
Q8: What is the role of the solvent? Should I use anhydrous conditions?
A: The solvent plays a critical role in solubility and catalyst performance.[7] While many Suzuki reactions use aqueous/organic mixtures, for substrates prone to protodeboronation, minimizing the primary proton source (water) can be beneficial.
-
Anhydrous Conditions: Using anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and ensuring all glassware is thoroughly dried can suppress protodeboronation.[6][10] Inert atmosphere techniques are essential.[10]
-
Aprotic Solvents: Polar aprotic solvents can be effective, but care must be taken to ensure they are rigorously dried.
Troubleshooting Guide
If you are observing significant formation of the protodeboronated byproduct (2-methylphenol), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing high protodeboronation.
Data Summary: Factors Influencing Protodeboronation
While specific kinetic data for this compound is limited, the following table summarizes general trends observed for aryl boronic acids and esters that are applicable.
| Parameter | Condition | Effect on Protodeboronation Rate | Rationale | References |
| pH / Base | High pH (Strong Base) | Increases | Stabilizes the formation of the highly reactive tetrahedral boronate anion. | [4][5] |
| Near Neutral pH | Decreases | The concentration of the reactive boronate anion is minimized. | [1] | |
| Temperature | High Temperature | Increases | Accelerates the rate of C-B bond cleavage. | [4][8] |
| Low Temperature | Decreases | Slows the kinetics of the undesired side reaction. | [8] | |
| Catalyst | Low Activity / Slow | Increases | Longer exposure of the boronic ester to reaction conditions allows more time for decomposition. | [1] |
| High Activity / Fast | Decreases | The desired coupling reaction proceeds much faster than the protodeboronation side reaction. | [1] | |
| Solvent | Aqueous / Protic | Increases | Water acts as a proton source for the C-B bond cleavage step. | [6] |
| Anhydrous / Aprotic | Decreases | Limits the availability of protons required for the cleavage. | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a general starting point for coupling an aryl halide with this compound, incorporating best practices to suppress protodeboronation. Note: This is a general guideline and may require optimization for specific substrates.
Reagents
-
Aryl Halide: (1.0 eq.)
-
This compound: (1.2 - 1.5 eq.)
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (1-2 mol%) or a suitable Pd(0) pre-catalyst.
-
Ligand: e.g., a bulky, electron-rich phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Base: Anhydrous Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.), finely ground.
-
Solvent: Anhydrous Toluene or 2-MeTHF.
Procedure
Caption: Recommended experimental workflow for minimizing protodeboronation.
-
Glassware Preparation: All glassware should be oven or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.[10]
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide, the finely ground anhydrous base (K₃PO₄), the palladium pre-catalyst, and the phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Degassing: While under a positive flow of inert gas, stir the mixture and gently sparge with Argon for 15-20 minutes to remove any dissolved oxygen.
-
Reagent Addition: Add the this compound.
-
Heating and Monitoring: Heat the reaction to the desired temperature (starting at a lower temperature, e.g., 70-80 °C, is recommended). Monitor the reaction progress every 1-2 hours using an appropriate technique (TLC, GC, LC-MS).
-
Workup: Upon completion (consumption of the limiting reagent), cool the reaction to room temperature. Quench with water, and proceed with a standard extractive workup and purification by column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to 1-Hydroxy-2,1-benzoxaborolane and Phenylboronic Acid in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-hydroxy-2,1-benzoxaborolane and phenylboronic acid as enzyme inhibitors. While direct head-to-head comparative studies on the same enzymes are limited in publicly available literature, this document synthesizes available data to offer insights into their respective inhibitory profiles, mechanisms of action, and experimental evaluation.
Introduction to the Inhibitors
This compound (ANX) is a bicyclic organoboron compound. The benzoxaborole scaffold has garnered significant interest in medicinal chemistry due to its unique chemical properties and broad biological activities. Benzoxaboroles are known to be more acidic than their corresponding phenylboronic acids, a property attributed to the strained five-membered ring, which enhances the Lewis acidity of the boron atom.[1] This increased acidity can facilitate the formation of stable, reversible covalent bonds with nucleophilic residues in enzyme active sites.
Phenylboronic acid (PBA) is a fundamental organoboron compound used extensively in organic synthesis and as a building block for more complex molecules.[2] Its utility as an enzyme inhibitor stems from the ability of the boronic acid moiety to form reversible covalent adducts with catalytic serine, threonine, or cysteine residues within enzyme active sites.[3] Phenylboronic acid and its derivatives have been investigated as inhibitors for a wide range of enzymes, particularly proteases and esterases.
Comparative Enzyme Inhibition Data
Table 1: Inhibition of β-Lactamases by Phenylboronic Acid and Its Derivatives
| Compound | Enzyme | Inhibition Constant (Ki) |
| Phenylboronic acid | KPC-2 | 26 µM |
| Phenylboronic acid | GES-5 | > 200 µM |
| Phenylboronic acid | AmpC | > 200 µM |
| 2-carboxy-phenylboronic acid | KPC-2 | 1.5 µM |
| 2-carboxy-phenylboronic acid | GES-5 | 15 µM |
| 2-carboxy-phenylboronic acid | AmpC | 12 µM |
| 3-carboxy-phenylboronic acid | KPC-2 | 18 µM |
| 3-carboxy-phenylboronic acid | GES-5 | 100 µM |
| 3-carboxy-phenylboronic acid | AmpC | 3.5 µM |
Data sourced from a study on phenylboronic acids as inhibitors of serine β-lactamases.[4]
Table 2: Inhibition of Human Arginase II by Boronic Acid-Based Analogs
| Compound | Enzyme | Inhibition Constant (Ki) |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase II | 0.25 µM (at pH 7.5) |
| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase II | 0.31 µM (at pH 7.5) |
Data sourced from a study on inhibitors of human type II arginase.
It is important to note that while quantitative data for this compound against these specific enzymes is not available in the cited literature, studies on more complex benzoxaborole derivatives have demonstrated potent inhibition of various enzymes, including leucyl-tRNA synthetase and carbonic anhydrase.[1][5] For instance, a study comparing a benzoxaborole derivative to phenylboronic acid compounds against SARS-CoV-2 Mpro and DENV protease found the benzoxaborole to be significantly more potent, highlighting the potential superiority of the benzoxaborole scaffold in certain contexts.[6]
Experimental Protocols
β-Lactamase Inhibition Assay (Nitrocefin-Based)
This protocol describes a common method for determining the inhibitory activity of compounds against serine β-lactamases using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, GES-5, AmpC)
-
Nitrocefin solution (stock and working solutions)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Inhibitor compounds (this compound, phenylboronic acid, and derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well microplate, add a fixed amount of the purified β-lactamase enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells containing the enzyme. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme or inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the nitrocefin working solution to all wells.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
If the mechanism of inhibition is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the enzyme for nitrocefin is known.[4]
Arginase Inhibition Assay (Urea Detection)
This protocol outlines a method for measuring the inhibition of arginase activity by quantifying the amount of urea produced.
Materials:
-
Purified arginase enzyme (e.g., human arginase II)
-
L-arginine solution (substrate)
-
Assay buffer (e.g., 50 mM CHES, pH 9.5)
-
Inhibitor compounds dissolved in a suitable solvent
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime-based reagents)
-
Urea standards for calibration curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well microplate, add a defined amount of the purified arginase enzyme to each well.
-
Add different concentrations of the inhibitor to the enzyme-containing wells. Include control wells with enzyme and buffer (no inhibitor) and buffer only.
-
Pre-incubate the enzyme and inhibitor for a set time at 37°C.
-
Start the enzymatic reaction by adding the L-arginine solution to all wells.
-
Incubate the reaction mixture for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).
-
Add the urea colorimetric reagent to all wells.
-
Heat the plate (e.g., at 95-100°C) for a specified time to allow for color development.
-
After cooling, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Generate a standard curve using the urea standards.
-
Calculate the amount of urea produced in each well and determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration. The Ki can be determined from the IC50 if the inhibition mechanism and the enzyme's Km for L-arginine are known.
Signaling Pathways and Mechanisms of Action
Arginase in the Urea Cycle and Nitric Oxide Pathway
Arginase plays a crucial role in the urea cycle, where it catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[7] This is a key step in the detoxification of ammonia in the liver. Beyond the urea cycle, arginase activity is critical in regulating the bioavailability of L-arginine, which is also a substrate for nitric oxide synthase (NOS). By competing with NOS for L-arginine, arginase can modulate the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. The products of the arginase reaction, L-ornithine and urea, are precursors for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen synthesis.[8] Inhibition of arginase can therefore increase L-arginine availability for NO production and modulate downstream pathways.
Caption: Arginase pathway and points of inhibition.
β-Lactamase Mechanism of Antibiotic Resistance
β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins.[9] The mechanism of action involves the hydrolysis of the amide bond in the four-membered β-lactam ring of the antibiotic, rendering it inactive.[9] Serine β-lactamases, the most common type, utilize a catalytic serine residue in their active site to attack the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the free enzyme.[9] Inhibitors like phenylboronic acid and benzoxaboroles can intercept this process by forming a stable, reversible covalent adduct with the catalytic serine, thus preventing the hydrolysis of the antibiotic.
Caption: Mechanism of β-lactamase and its inhibition.
Conclusion
Both this compound and phenylboronic acid represent important scaffolds for the design of enzyme inhibitors. Phenylboronic acid and its derivatives have demonstrated inhibitory activity against key bacterial resistance enzymes like β-lactamases and metabolic enzymes such as arginase. The benzoxaborole moiety, with its enhanced Lewis acidity, holds significant promise for developing potent inhibitors, as suggested by studies on various derivatives.
While this guide provides a summary of the available data, the lack of direct comparative studies on the same enzymes highlights a knowledge gap. Future research directly comparing the inhibitory potency of this compound and phenylboronic acid against a panel of clinically relevant enzymes would be invaluable for guiding the development of next-generation therapeutics. Researchers are encouraged to utilize the provided experimental protocols as a starting point for such comparative investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-Hydroxy-2,1-benzoxaborolane Derivatives in Dermatology
A comprehensive analysis of the clinical performance and underlying mechanisms of tavaborole and crisaborole, two prominent 1-hydroxy-2,1-benzoxaborolane derivatives, alongside a review of their therapeutic applications and supporting experimental data.
The this compound scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of novel therapeutic agents with diverse biological activities.[1] This guide provides a detailed comparison of two leading derivatives, the antifungal agent tavaborole and the anti-inflammatory drug crisaborole, focusing on their clinical efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals interested in this innovative class of compounds.
Overview of Key Derivatives
This compound derivatives have demonstrated a broad spectrum of applications, including antifungal, anti-inflammatory, antibacterial, and antiviral activities.[1] Two derivatives that have successfully navigated clinical trials and received regulatory approval are:
-
Tavaborole (formerly AN2690): An antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails.[2]
-
Crisaborole (formerly AN2728): An anti-inflammatory agent approved for the topical treatment of mild-to-moderate atopic dermatitis.[3]
Comparative Clinical Efficacy
The clinical efficacy of tavaborole and crisaborole has been established in multiple Phase III clinical trials. Below is a summary of the key findings from these studies.
Tavaborole for Onychomycosis
Tavaborole's efficacy in treating onychomycosis has been demonstrated in two pivotal Phase III, multicenter, randomized, double-blind, vehicle-controlled trials.[4] The primary endpoint in these studies was the proportion of patients achieving a "complete cure," defined as a completely clear nail and mycological cure (negative potassium hydroxide [KOH] wet mount and negative fungal culture).[1][4]
Table 1: Efficacy of Tavaborole 5% Topical Solution at Week 52 in Phase III Trials [1][4][5]
| Endpoint | Study 1 | Study 2 |
| Complete Cure | ||
| Tavaborole | 6.5% | 9.1% |
| Vehicle | 0.5% | 1.5% |
| p-value | <0.001 | <0.001 |
| Mycological Cure | ||
| Tavaborole | 31.1% | 35.9% |
| Vehicle | 7.2% | 12.2% |
| p-value | <0.001 | <0.001 |
| Completely or Almost Clear Nail | ||
| Tavaborole | 26.1% | 27.5% |
| Vehicle | 9.3% | 14.6% |
| p-value | <0.001 | <0.001 |
| Treatment Success (Completely or Almost Clear Nail + Mycological Cure) | ||
| Tavaborole | 15.3% | 17.9% |
| Vehicle | 1.5% | 3.9% |
| p-value | <0.001 | <0.001 |
A Cochrane review of onychomycosis treatments found that tavaborole 5% solution is probably more effective than vehicle in achieving a complete cure.[6] Comparative studies with other topical antifungals like efinaconazole and ciclopirox are limited by differences in clinical trial designs, making direct comparisons challenging.[7][8] However, one study in a guinea pig model of onychomycosis suggested that efinaconazole had superior therapeutic efficacy compared to tavaborole and ciclopirox.[9]
Crisaborole for Atopic Dermatitis
The efficacy of crisaborole 2% topical ointment for the treatment of mild-to-moderate atopic dermatitis was established in two large, identical, multicenter, randomized, double-blind, vehicle-controlled Phase III trials (AD-301 and AD-302).[3][10] The primary endpoint was success in the Investigator's Static Global Assessment (ISGA) at day 29, defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.[10]
Table 2: Efficacy of Crisaborole 2% Ointment at Day 29 in Phase III Trials (AD-301 & AD-302) [10][11]
| Endpoint | Trial 1 (AD-301) | Trial 2 (AD-302) |
| Success in ISGA | ||
| Crisaborole (N=503) | 32.8% | 31.4% |
| Vehicle (N=256) | 25.4% | 18.0% |
| p-value | 0.038 | <0.001 |
| ISGA Score of Clear or Almost Clear | ||
| Crisaborole (N=503) | 51.7% | 48.5% |
| Vehicle (N=256) | 40.6% | 29.7% |
| p-value | 0.005 | <0.001 |
A matching-adjusted indirect comparison of crisaborole with topical calcineurin inhibitors suggested that the odds of achieving an ISGA score of 0 or 1 were higher for crisaborole 2% compared to pimecrolimus 1% and tacrolimus 0.03%.[12][13]
Mechanisms of Action
The diverse therapeutic effects of this compound derivatives stem from their unique ability to interact with specific biological targets.
Tavaborole: Inhibition of Fungal Leucyl-tRNA Synthetase
Tavaborole exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][14] The boron atom in tavaborole's structure plays a crucial role by forming a stable adduct with the terminal adenosine of leucyl-tRNA (tRNALeu) within the editing site of the LeuRS enzyme. This "trapping" of tRNALeu prevents the catalytic cycle from proceeding, thereby halting protein synthesis and leading to fungal cell death.[15]
References
- 1. BioCentury - Tavaborole: Phase III data [biocentury.com]
- 2. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer Announces the Publication of Final Results from Two Pivotal Phase 3 Studies of Crisaborole Topical Ointment in Patients with Mild to Moderate Atopic Dermatitis | Pfizer [pfizer.com]
- 4. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anacor reports positive preliminary results from tavaborole Phase III onychomycosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Are topical and device-based treatments effective in people with fungal infections of the toenails? | Cochrane [cochrane.org]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Clinical Trial Designs for Topical Antifungal Treatments of Onychomycosis and Implications on Clinical Practice | MDedge [mdedge.com]
- 9. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug synergy discovery of tavaborole and aminoglycosides against Escherichia coli using high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of the Antifungal Efficacy of 1-Hydroxy-2,1-Benzoxaborole Analogs
An in-depth evaluation of the in vitro activity of novel benzoxaborole compounds against pathogenic fungi, offering a comparative perspective against established antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. The 1-hydroxy-2,1-benzoxaborole class of compounds has emerged as a promising new frontier in antifungal drug discovery. This guide provides a comparative analysis of the antifungal activity of key benzoxaborole analogs, primarily focusing on tavaborole and crisaborole, alongside other investigational analogs. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their potential as antifungal therapeutics.
Comparative Antifungal Potency
The in vitro antifungal activity of 1-hydroxy-2,1-benzoxaborole analogs has been evaluated against a broad spectrum of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for this comparison.
Tavaborole (AN2690)
Tavaborole has been extensively studied for its efficacy against dermatophytes, the causative agents of onychomycosis. However, its activity against other yeasts and molds has also been investigated.
| Fungal Species | Tavaborole MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) | Terbinafine MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| Trichophyton rubrum | 0.25 - 16 | 0.016 - >16 | 0.004 - >4 | 2 - 32 |
| Trichophyton mentagrophytes | 0.25 - 16 | 0.016 - >16 | 0.004 - >4 | 2 - 32 |
| Candida albicans | 2 - 16 | ≤0.03 - >16 | 0.03 - >16 | ≤0.125 - >64 |
| Candida parapsilosis | 2 - 16 | ≤0.03 - >16 | 0.03 - >16 | ≤0.125 - >64 |
| Aspergillus fumigatus | 0.5 - >16 | ≤0.125 - >16 | 0.06 - >16 | 8 - >64 |
| Aspergillus flavus | 0.5 - >16 | ≤0.125 - >16 | 0.06 - >16 | 8 - >64 |
Note: Data compiled from multiple in vitro studies. Ranges may vary based on specific isolates and testing conditions.[1][2][3][4]
One study involving 170 clinical fungal isolates from onychomycosis patients reported that tavaborole demonstrated consistently high MIC values against filamentous fungi and yeast isolates compared to other antifungal drugs[1]. For dermatophytes, the MIC90 of tavaborole was 16 µg/mL, which was significantly higher than that of itraconazole (0.0625 µg/mL) and terbinafine (0.008 µg/mL)[1]. Against Candida isolates, the MIC50 and MIC90 for tavaborole were both 16 µg/mL[1].
Crisaborole (AN2728)
Crisaborole is primarily known for its anti-inflammatory effects in the treatment of atopic dermatitis. However, it also exhibits significant antifungal activity, particularly against fungi commonly associated with this skin condition.
A recent study highlighted the development of a topical antifungal gel containing crisaborole, which showed strong antifungal activity against Candida albicans and Malassezia furfur[5]. While extensive MIC tables for a wide range of fungi are not as readily available as for tavaborole, its efficacy against these key opportunistic pathogens is noteworthy.
Novel Benzoxaborole Analogs
Recent research has focused on the synthesis and evaluation of new benzoxaborole derivatives with potential antifungal properties. For instance, a series of 3-substituted-2(5H)-oxaboroles were synthesized and showed selective antifungal activity.
| Fungal Species | Novel Oxaborole Analogs MIC (µg/mL) |
| Penicillium chrysogenum | 6.25 |
| Saccharomyces cerevisiae | 5.20 |
These novel compounds demonstrated minimal inhibitory concentrations as low as 5.20 µg/mL against Saccharomyces cerevisiae and 6.25 µg/mL against Penicillium chrysogenum, with no significant cytotoxicity against rat myoblast cells[6]. Another study on novel benzoxaborole-containing streptochlorin derivatives also reported significant in vitro antifungal activities against several phytopathogenic fungi[7].
Mechanisms of Antifungal Action
The antifungal activity of 1-hydroxy-2,1-benzoxaborole analogs is attributed to distinct mechanisms of action, offering potential advantages over existing antifungal drug classes.
Tavaborole: Inhibition of Leucyl-tRNA Synthetase
Tavaborole exerts its antifungal effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The boron atom in tavaborole plays a crucial role in this inhibition by forming a stable adduct with the terminal adenosine of tRNALeu within the editing site of the enzyme. This trapping of tRNA prevents the catalytic turnover of LeuRS, thereby halting protein synthesis and leading to fungal cell death.
Caption: Mechanism of action of Tavaborole.
Crisaborole: Inhibition of Phosphodiesterase 4 (PDE4)
The primary mechanism of action of crisaborole is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP)[8][9][10]. By inhibiting PDE4, crisaborole increases intracellular cAMP levels. While this is the basis for its anti-inflammatory effects, the precise downstream effects leading to its antifungal activity are still under investigation. It is hypothesized that the modulation of cAMP levels may interfere with fungal signaling pathways essential for growth and virulence.
Caption: Mechanism of action of Crisaborole.
Experimental Protocols
The in vitro antifungal susceptibility testing of 1-hydroxy-2,1-benzoxaborole analogs is performed following standardized methodologies to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38)[11][12][13][14][15][16][17][18].
Workflow for Antifungal Susceptibility Testing (CLSI M27/M38)
References
- 1. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpasjournals.com [bpasjournals.com]
- 6. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 9. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 10. Crisaborole - Wikipedia [en.wikipedia.org]
- 11. njccwei.com [njccwei.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. intertekinform.com [intertekinform.com]
- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
A Head-to-Head Comparison of Benzoxaborole-Based Inhibitors: Tavaborole and Crisaborole
Benzoxaborole-based inhibitors have emerged as a significant class of therapeutic agents, with two prominent members, Tavaborole and Crisaborole, gaining regulatory approval for distinct clinical applications. Tavaborole serves as a potent antifungal agent for the treatment of onychomycosis, while Crisaborole is an anti-inflammatory drug for atopic dermatitis. This guide provides a detailed, data-driven comparison of these two key benzoxaborole inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Performance Data Summary
The following tables summarize the quantitative data on the performance of Tavaborole and Crisaborole, including their inhibitory activities against their respective targets and comparative clinical efficacy.
Table 1: In Vitro Inhibitory Activity of Tavaborole
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 1.0 - 16.0 | 4.0 - 8.0 | 8.0 - 16.0 | [1][2][3] |
| Trichophyton mentagrophytes | 1.0 - 8.0 | 4.0 | 8.0 | [2][3][4] |
| Candida spp. | 0.5 - 16.0 | - | 16.0 | [1] |
| Aspergillus spp. | - | 2.0 | - | [1] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: In Vitro Inhibitory Activity of Crisaborole
| Target Enzyme | IC₅₀ (µM) | Reference(s) |
| Phosphodiesterase 4 (PDE4) | 0.49 | [5][6] |
| PDE4 (catalytic domain) | 0.11 | [5] |
| PDE1A3 | 6.1 | [5] |
| PDE3Cat | 6.4 | [5] |
| PDE7A1 | 0.73 | [5] |
IC₅₀ represents the half-maximal inhibitory concentration.
Table 3: Comparative Efficacy of Tavaborole and Other Antifungals for Onychomycosis
| Treatment | Mycologic Cure Rate | Complete Cure Rate | Nail Penetration | Reference(s) |
| Tavaborole 5% solution | 30% - 36% | 6.5% - 9.1% | Superior to Ciclopirox | [4][7] |
| Efinaconazole 10% solution | 53% - 56% | 15% - 18% | - | [4] |
| Ciclopirox 8% lacquer | - | - | 250-fold less than Tavaborole | [4] |
Table 4: Comparative Efficacy of Crisaborole and Other Topicals for Atopic Dermatitis
| Treatment | Investigator's Static Global Assessment (ISGA) of Clear or Almost Clear (Week 6) | Odds Ratio (vs. Crisaborole) | P-value | Reference(s) |
| Crisaborole 2% ointment | - | - | - | [8][9][10] |
| Pimecrolimus 1% cream | Lower | 2.03 | < 0.001 | [8][9][10] |
| Tacrolimus 0.03% ointment | Lower | 1.50 | = 0.012 | [8][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antifungal Susceptibility Testing (MIC Determination)
The in vitro antifungal susceptibility of Tavaborole is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[2][3]
-
Principle: This method involves exposing a standardized suspension of fungal conidia to serial dilutions of the antifungal agent in a 96-well microtiter plate. The MIC is the lowest drug concentration that inhibits visible fungal growth after a specified incubation period.[2]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) for 7-10 days. Conidia are harvested, suspended in sterile saline with a wetting agent (e.g., Tween 80), and the suspension is adjusted to a standardized concentration.[2]
-
Assay Procedure:
-
Two-fold serial dilutions of Tavaborole are prepared in RPMI-1640 medium in the microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
The plate is incubated at 35°C for 96 hours for Trichophyton species.[2]
-
-
Endpoint Determination: The MIC is determined by visual inspection as the lowest concentration of Tavaborole that causes a significant inhibition of growth compared to the drug-free control well.[3]
Phosphodiesterase-4 (PDE4) Inhibition Assay
The inhibitory activity of Crisaborole against PDE4 is determined using an in vitro enzyme assay.
-
Principle: This assay measures the ability of the inhibitor to block the enzymatic activity of PDE4, which catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP).
-
Materials: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, test inhibitor (Crisaborole), and a detection system.[11]
-
Assay Procedure:
-
The PDE4 enzyme is pre-incubated with varying concentrations of Crisaborole.
-
The enzymatic reaction is initiated by the addition of the cAMP substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of remaining cAMP or generated AMP is quantified using a suitable detection method (e.g., fluorescence polarization, HTRF).[11]
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Mechanism of Action of Tavaborole
Caption: Mechanism of action of Tavaborole in inhibiting fungal protein synthesis.
Mechanism of Action of Crisaborole
Caption: Mechanism of action of Crisaborole in reducing inflammation.
Experimental Workflow for MIC Determination
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crisaborole - MedChem Express [bioscience.co.uk]
- 7. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of 1-Hydroxy-2,1-benzoxaborolane Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 1-Hydroxy-2,1-benzoxaborolane, also known as AN2690, the parent compound of the antifungal agent tavaborole. The primary mechanism of action for this class of benzoxaboroles is the inhibition of fungal leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis.[1] This targeted activity against a fungal-specific enzyme suggests a favorable selectivity profile. However, understanding potential off-target interactions is critical for a comprehensive safety and efficacy assessment. This guide summarizes available cross-reactivity data, compares it with other benzoxaborole derivatives, and provides detailed experimental protocols for key assays used in selectivity profiling.
Executive Summary
This compound (tavaborole) demonstrates a high degree of selectivity for its intended fungal target, with over 1000-fold greater affinity for fungal LeuRS compared to its human counterpart. In vitro studies have shown that tavaborole is unlikely to inhibit or induce major cytochrome P450 (CYP) enzymes, indicating a low potential for drug-drug interactions mediated by these pathways.[2] Furthermore, it has displayed no inhibitory activity against the serine proteases trypsin and thrombin at concentrations up to 50 μM. While comprehensive kinase panel screening data for tavaborole is not publicly available, studies on other benzoxaborole derivatives have revealed potential off-target effects, including inhibition of phosphodiesterase-4 (PDE4) and Rho-activated kinase (ROCK), highlighting the importance of thorough selectivity profiling for this chemical class. Recent findings also suggest that tavaborole can act as a broad-spectrum inhibitor of bacterial serine and metallo-β-lactamases.
Cross-Reactivity Data
The following tables summarize the available quantitative data on the cross-reactivity of this compound (Tavaborole/AN2690) against various human enzymes.
Table 1: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Tavaborole
| Enzyme | Inhibition Potential |
| CYP1A2 | Not Likely |
| CYP2A6 | Not Likely |
| CYP2B6 | Not Likely |
| CYP2C8 | Not Likely |
| CYP2C9 | Not Likely |
| CYP2C19 | Not Likely |
| CYP2D6 | Not Likely |
| CYP2E1 | Not Likely |
| CYP3A4/5 | Not Likely |
| Data sourced from FDA regulatory documents, which state that in vitro studies indicated tavaborole is not likely to inhibit the activity of these CYP isoforms.[2] |
Table 2: Induction of Human Cytochrome P450 (CYP) Enzymes by Tavaborole
| Enzyme | Induction Potential |
| CYP1A2 | Not Likely |
| CYP2B6 | Not Likely |
| CYP2C8 | Not Likely |
| CYP2C9 | Not Likely |
| CYP2C19 | Not Likely |
| CYP3A4/5 | Not Likely |
| Data sourced from FDA regulatory documents, which state that in vitro studies indicated tavaborole is not likely to induce the activity of these CYP isoforms.[2] |
Table 3: Inhibition of Other Human and Bacterial Enzymes by Tavaborole
| Enzyme Family | Specific Enzyme | Substrate | IC50 (µM) | Notes |
| Serine Proteases | Trypsin | N/A | > 50 | No relevant inhibition observed. |
| Serine Proteases | Thrombin | N/A | > 50 | No relevant inhibition observed. |
| Metallo-β-Lactamase | NDM-5 | Meropenem | 19.6 | Inhibition of bacterial enzyme.[3] |
| Serine-β-Lactamase | KPC-2 | Meropenem | 1.1 | Inhibition of bacterial enzyme.[3] |
Comparison with Other Benzoxaboroles
While specific kinase screening data for tavaborole is limited in the public domain, studies on other benzoxaborole compounds highlight potential off-target activities within this chemical class.
Crisaborole (AN2728): A benzoxaborole approved for the treatment of atopic dermatitis, crisaborole is a potent inhibitor of phosphodiesterase-4 (PDE4). This demonstrates that the benzoxaborole scaffold can be tailored to interact with targets other than LeuRS.
(Aminomethylphenoxy)benzoxaborole Family: A kinome-wide screen of this family of benzoxaboroles identified Rho-activated kinase (ROCK) as a target. This finding suggests that certain structural modifications to the benzoxaborole core can lead to kinase inhibition.[4]
These examples underscore the importance of comprehensive selectivity profiling for any new benzoxaborole-based therapeutic candidate.
Experimental Protocols
Detailed methodologies for key in vitro cross-reactivity and selectivity assays are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytochrome P450 Inhibition Assay (Fluorescent-based)
This assay measures the ability of a test compound to inhibit the activity of major CYP450 isoforms using fluorescent probe substrates.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorescent probe substrates specific for each isoform (e.g., Vivid® Substrates, Thermo Fisher Scientific)
-
NADPH regeneration system
-
This compound (or other test compounds)
-
Potassium phosphate buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Reaction Mixture Preparation: In a 96-well plate, combine the recombinant CYP enzyme, the fluorescent probe substrate, and the test compound in potassium phosphate buffer.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the NADPH regeneration system.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity over a specified time period (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: Determine the rate of substrate metabolism (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC50 value from the dose-response curve.
Serine Protease Inhibition Assay (Chromogenic Substrate)
This assay determines the inhibitory activity of a compound against a serine protease, such as trypsin, by measuring the cleavage of a chromogenic substrate.
Materials:
-
Trypsin (or other serine protease)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
This compound (or other test compounds)
-
Tris-HCl buffer
-
96-well clear plates
-
Spectrophotometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Tris-HCl buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the trypsin solution and the test compound dilution. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product) kinetically over a period of 10-20 minutes using a spectrophotometer plate reader.
-
Data Analysis: Determine the reaction rate from the linear portion of the absorbance versus time plot. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value if significant inhibition is observed.
Visualizations
The following diagrams illustrate key experimental workflows.
References
- 1. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linking phenotype to kinase: identification of a novel benzoxaborole hinge-binding motif for kinase inhibition and development of high-potency rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of 1-Hydroxy-2,1-benzoxaborolane (Tavaborole) Against Other Leucyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
This guide provides a detailed comparative analysis of 1-Hydroxy-2,1-benzoxaborolane, known clinically as Tavaborole (formerly AN2690), against other notable leucyl-tRNA synthetase (LeuRS) inhibitors.[1][2][3] Tavaborole is the first FDA-approved oxaborole antifungal, targeting fungal protein synthesis by inhibiting LeuRS, an essential enzyme for the translation process.[1][4][5] This document benchmarks its performance against other benzoxaboroles, Ganfeborole and GSK2251052, which have been investigated for antibacterial applications.
Mechanism of Action: The Oxaborole tRNA Trapping (OBORT)
Tavaborole and other benzoxaborole-based inhibitors share a unique mechanism of action known as the Oxaborole tRNA Trapping (OBORT) mechanism. The boron atom within the benzoxaborole core is key to this activity. It forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu. This adduct formation occurs within the editing site of the leucyl-tRNA synthetase enzyme. By trapping the tRNA in this non-productive state, the enzyme is effectively inhibited, leading to a halt in protein synthesis and subsequent cell death.
Comparative Performance Data
The following tables summarize the in vitro efficacy of Tavaborole and its comparators. Data includes direct enzyme inhibition (IC50), where available, and whole-cell activity (Minimum Inhibitory Concentration, MIC).
Table 1: Enzyme Inhibition Data (Leucyl-tRNA Synthetase)
| Compound | Target Enzyme | Organism | IC50 (µM) | Selectivity |
| Tavaborole | Cytosolic LeuRS | Fungi | Data not available | >1,000-fold higher affinity for fungal vs. human LeuRS[6] |
| Ganfeborole | LeuRS | M. tuberculosis | 0.20 | High (>650-fold)[4] |
| Human Cytoplasmic LeuRS | H. sapiens | 140 | ||
| GSK2251052 | LeuRS | Bacteria | Data not available | N/A |
Table 2: In Vitro Whole-Cell Activity (MIC)
| Compound | Organism(s) | MIC Range / MIC50/90 (µg/mL) |
| Tavaborole | T. rubrum, T. mentagrophytes | 1 - 8 |
| C. albicans | 1 | |
| Ganfeborole | M. tuberculosis H37Rv | ~0.012 (0.08 µM) |
| GSK2251052 | 916 Anaerobic Isolates | MIC50: 2 / MIC90: 4 |
| B. fragilis | MIC90: 4 |
Experimental Protocols
Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)
This protocol outlines a standard method for determining the inhibitory activity of compounds against LeuRS by measuring the attachment of a radiolabeled amino acid (Leucine) to its cognate tRNA.
1. Materials and Reagents:
-
Purified LeuRS enzyme (e.g., from S. cerevisiae or M. tuberculosis)
-
Total tRNA mixture or purified tRNALeu
-
L-[14C]-Leucine (radiolabeled)
-
Non-radiolabeled L-Leucine
-
ATP (Adenosine triphosphate)
-
Reaction Buffer: (e.g., 100 mM HEPES-NaOH pH 7.6, 30 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (dissolved in DMSO)
-
5% Trichloroacetic acid (TCA), ice-cold
-
3MM filter discs
-
Scintillation fluid and counter
2. Experimental Workflow Diagram:
3. Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, LeuRS enzyme, tRNA, and L-[14C]-Leucine.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Tavaborole) to the reaction tubes. Include a control tube with DMSO (vehicle) only.
-
Pre-incubation: Incubate the mixtures for a set period (e.g., 20 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the aminoacylation reaction by adding a final concentration of 2-4 mM ATP to each tube.
-
Reaction Incubation: Allow the reaction to proceed for a fixed time (e.g., 7-10 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by spotting aliquots of the reaction mixture onto 3MM filter discs.
-
Precipitation and Washing: Immediately immerse the filter discs in ice-cold 5% TCA to precipitate the tRNA and any charged L-[14C]Leu-tRNALeu. Wash the discs three times with cold 5% TCA to remove any unincorporated L-[14C]-Leucine.
-
Drying and Counting: Dry the filter discs and place them in scintillation vials with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable nonlinear regression model.
Conclusion
This compound (Tavaborole) is a potent antifungal agent that operates through the novel OBORT mechanism, demonstrating high selectivity for fungal LeuRS over its human counterpart.[6] While direct enzymatic IC50 values for Tavaborole are not as readily published as for antibacterial benzoxaboroles like Ganfeborole, its whole-cell activity (MIC) against key fungal pathogens is well-documented. Ganfeborole shows potent, low nanomolar inhibition of bacterial LeuRS, highlighting the efficacy of the benzoxaborole scaffold against this enzyme class. The rapid development of resistance to GSK2251052 in clinical settings, however, underscores the challenges in developing LeuRS inhibitors for systemic bacterial infections. This comparative guide provides researchers with benchmark data and methodologies to evaluate the potential of novel LeuRS inhibitors in drug discovery programs.
References
- 1. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An upcoming drug for onychomycosis: Tavaborole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of 1-Hydroxy-2,1-benzoxaborolane Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-hydroxy-2,1-benzoxaborolane analogs, detailing their structural activity relationships (SAR) across various biological targets. The information is compiled from peer-reviewed literature and presented to facilitate the rational design of novel therapeutics. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key biological pathways.
Introduction to 1-Hydroxy-2,1-benzoxaborolanes
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] The unique properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, contribute to the diverse pharmacological profiles of these compounds.[3] This guide focuses on the SAR of this class of molecules in three key therapeutic areas: antimicrobial, anti-inflammatory, and carbonic anhydrase inhibition.
Antimicrobial Activity
This compound analogs have shown significant promise as antimicrobial agents, with notable examples including the FDA-approved antifungal drug tavaborole for onychomycosis.[4][5] The primary mechanism of action for many of these compounds is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[6][7]
Structural Activity Relationship (SAR) Insights
The antimicrobial potency of these analogs is highly dependent on the nature and position of substituents on the benzoxaborole ring.
-
Position 5: Substitution at the 5-position with electron-withdrawing groups, such as fluorine or chlorine, generally enhances antifungal activity. Tavaborole (AN2690), which has a fluorine atom at the 5-position, is a prime example of this.[8]
-
Position 6: Modifications at the 6-position with various aryl or heteroaryl moieties connected via an amide linker have yielded compounds with potent antimycobacterial activity.[4] For instance, a 5-chloro substituted pyrazine derivative showed significant activity against Mycobacterium tuberculosis.[4]
-
Position 7: Analogs with a carboxyethyl group at the 7-position have demonstrated potent antimalarial activity against Plasmodium falciparum.[8]
Comparative Data: Antimicrobial Activity
| Compound/Analog | Substituent(s) | Target Organism | MIC (µg/mL) | IC50 (µM) | Reference |
| Tavaborole (AN2690) | 5-Fluoro | Trichophyton rubrum | 0.5 | - | [9] |
| --- | --- | Trichophyton mentagrophytes | 0.5 | - | [9] |
| Analog 1 | 5-Chloro | Candida albicans | 8 | - | [8] |
| Analog 2 | 6-(5-chloropyrazine-2-carboxamido) | Mycobacterium tuberculosis H37Rv | - | 21.59 | [4] |
| Analog 3 | 7-(2-carboxyethyl) (AN3661) | Plasmodium falciparum | - | 0.026 | [8] |
Alternative Antimicrobial Agents
| Drug | Mechanism of Action | Target Organism | MIC (µg/mL) | Reference |
| Terbinafine | Squalene epoxidase inhibitor | Trichophyton rubrum | 0.004–2.0 | [10] |
| Itraconazole | Lanosterol 14α-demethylase inhibitor | Trichophyton rubrum | 0.016–8.0 | [10] |
| Ciclopirox | Chelates with polyvalent metal cations | Trichophyton rubrum | 0.016–8.0 | [10] |
| Fluconazole | Lanosterol 14α-demethylase inhibitor | Trichophyton rubrum | 0.063–32.0 | [10] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined cell density (e.g., McFarland standard).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][10]
Signaling Pathway: Inhibition of Leucyl-tRNA Synthetase
The following diagram illustrates the mechanism by which tavaborole inhibits fungal protein synthesis.
Caption: Mechanism of action of tavaborole via inhibition of leucyl-tRNA synthetase.
Anti-inflammatory Activity
Certain this compound analogs exhibit potent anti-inflammatory properties, most notably crisaborole, which is approved for the treatment of atopic dermatitis.[11] The primary mechanism for this activity is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[12][13]
Structural Activity Relationship (SAR) Insights
The anti-inflammatory activity and PDE4 inhibitory potency are influenced by the substitution pattern on the benzoxaborole core.
-
Position 5: The presence of a cyano group at the 5-position is a key feature of crisaborole and is crucial for its PDE4 inhibitory activity.
-
Linker and Terminal Group: The nature of the substituent at other positions can modulate potency and selectivity for different PDE4 isoforms.
Comparative Data: PDE4 Inhibition
| Compound/Analog | Substituent(s) | PDE4 Isoform | IC50 (nM) | Reference |
| Crisaborole (AN2728) | 5-cyano, 6-phenoxy | PDE4 | 750 | [14] |
| Roflumilast | - | PDE4B | 0.84 | [12] |
| --- | - | PDE4D | 0.68 | [12] |
| Apremilast | - | PDE4 | 74 | [12] |
| Tetomilast | - | PDE4 | 74 | [12] |
Alternative Anti-inflammatory Agents for Atopic Dermatitis
| Drug | Mechanism of Action | Administration |
| Topical Corticosteroids | Glucocorticoid receptor agonist | Topical |
| Tacrolimus (Protopic) | Calcineurin inhibitor | Topical |
| Pimecrolimus (Elidel) | Calcineurin inhibitor | Topical |
| Dupilumab (Dupixent) | IL-4Rα antagonist | Injection |
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by PDE4.
-
Reagent Preparation: Prepare assay buffer, serial dilutions of the test inhibitor, recombinant human PDE4 enzyme, and a fluorescein-labeled cAMP (cAMP-FAM) substrate.
-
Assay Procedure: In a microplate, combine the inhibitor dilutions, PDE4 enzyme, and cAMP-FAM substrate.
-
Incubation: Allow the enzymatic reaction to proceed for a defined time at room temperature.
-
Detection: Add a binding agent that specifically binds to the hydrolyzed 5'-AMP product. The binding of the fluorescent product to the larger binding agent results in a high fluorescence polarization (FP) signal.
-
Data Analysis: The decrease in FP signal in the presence of an inhibitor is proportional to its potency. The IC50 value is determined from a dose-response curve.[15][16][17][18]
Signaling Pathway: PDE4 Inhibition
The following diagram illustrates the anti-inflammatory mechanism of crisaborole.
Caption: Anti-inflammatory mechanism of crisaborole via PDE4 inhibition.
Carbonic Anhydrase Inhibition
Benzoxaborole derivatives have emerged as a novel class of carbonic anhydrase (CA) inhibitors.[3][19] These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer. The boron atom of the benzoxaborole interacts with the zinc ion in the active site of the enzyme.[3]
Structural Activity Relationship (SAR) Insights
The inhibitory activity and isoform selectivity of benzoxaborole-based CA inhibitors are dictated by the substituents on the aromatic ring.
-
Position 6: The introduction of ureido or thioureido groups at the 6-position has been shown to yield potent inhibitors of various human CA isoforms (hCA I, II, IX, and XII).[3]
-
Triazole Linkage: 6-substituted triazolyl benzoxaboroles have demonstrated selective inhibition of certain CA isoforms, with some compounds showing nanomolar potency against tumor-associated hCA IX.[7]
Comparative Data: Carbonic Anhydrase Inhibition
| Compound/Analog | Substituent(s) at Position 6 | hCA Isoform | Ki (nM) | Reference |
| Analog 4 | Phenylureido | hCA II | 183.2 - 1083.7 | [7] |
| Analog 5 | Phenylthioureido | hCA II | 183.2 - 1083.7 | [7] |
| Analog 6 | 4-(phenylthiomethyl)-1H-1,2,3-triazol-1-yl | hCA IX | ~30 | [7] |
| Analog 7 | 4-(p-fluoroanisoyl)-1H-1,2,3-triazol-1-yl | hCA IX | ~30 | [7] |
| Acetazolamide (Standard) | - | hCA I | 250 | [20] |
| --- | - | hCA II | 12 | [21] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
-
Reagent Preparation: Prepare a buffer solution (e.g., HEPES), a pH indicator (e.g., phenol red), the CA enzyme, and the test inhibitor.
-
Assay Procedure: A stopped-flow instrument is used to rapidly mix a CO2-saturated solution with the enzyme/inhibitor solution.
-
Measurement: The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 produces bicarbonate and a proton, leading to a pH drop.
-
Data Analysis: The initial rate of the reaction is calculated. The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor and substrate concentrations and fitting the data to appropriate enzyme inhibition models.[22][23]
Logical Relationship: Benzoxaborole Binding to Carbonic Anhydrase
The following diagram illustrates the interaction of a this compound analog with the active site of carbonic anhydrase.
Caption: Interaction of a this compound with the carbonic anhydrase active site.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The data presented in this guide highlight the critical role of substituent patterns in determining the biological activity and selectivity of these analogs. By understanding these structure-activity relationships, researchers can more effectively design and optimize new drug candidates with improved efficacy and safety profiles for a range of diseases.
References
- 1. woah.org [woah.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Onychomycosis: Diagnosis and management - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jcadonline.com [jcadonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. flore.unifi.it [flore.unifi.it]
- 20. sfera.unife.it [sfera.unife.it]
- 21. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Hydroxy-2,1-benzoxaborolane: A Safety and Operational Guide
This guide provides detailed procedural information for the safe handling and proper disposal of 1-Hydroxy-2,1-benzoxaborolane (CAS No. 5735-41-1), a member of the benzoxaborole family used in medicinal chemistry and organic synthesis.[1][2] Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
Disclaimer: The following procedures are based on available safety data and general principles of laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Hazard Profile and Safety Summary
This compound is classified as an irritant.[5] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area to avoid exposure.
GHS Hazard Statements:
Quantitative Hazard Data
The following table summarizes the aggregated GHS hazard classifications from notifications to the ECHA C&L Inventory.
| Hazard Code | Hazard Statement | Percentage of Notifications |
| H315 | Causes skin irritation | 90% |
| H319 | Causes serious eye irritation | 90% |
| H335 | May cause respiratory irritation | 80% |
| H302 | Harmful if swallowed | 10% |
| H312 | Harmful in contact with skin | 10% |
| H332 | Harmful if inhaled | 10% |
| Data sourced from PubChem CID 403788.[5] |
Personal Protective Equipment (PPE) and Handling
To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye/Face Protection: Use safety glasses with side-shields or goggles, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use and disposed of properly after handling to avoid skin contact.[6] A lab coat or other protective clothing is required.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If handling large quantities or if dust is generated, avoid breathing the dust.[6]
-
Hygiene Measures: Wash hands thoroughly after handling.[6]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[7][8] Do not dispose of this chemical in sinks or general trash.
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealable, and chemical-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.[9] Collect this waste in a designated, sealable container. Segregate halogenated and non-halogenated solvent waste streams as required by your institution.
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste".[9]
-
The label must include the full chemical name: "this compound" and any solvents present.
-
Indicate the specific hazards (e.g., "Irritant," "Causes Skin and Eye Irritation").[9]
-
Record the date the waste was first added to the container.[9]
3. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Ensure containers are kept tightly closed except when adding waste.[9]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[9] Store locked up.[6]
4. Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste container.
-
You must comply with all local and federal regulations for transporting hazardous waste, which often involves using a manifest system to track the waste from its point of generation to its final disposal facility.[4][8]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and collect the cleaning materials and rinsate as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Experimental Protocols
This document provides operational and disposal guidance. Therefore, a section on experimental protocols is not applicable.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | 5735-41-1 [chemicalbook.com]
- 2. Buy this compound | 5735-41-1 [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 5. 1-Hydroxy-2,1-benzoxaborole | C7H7BO2 | CID 403788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Hydroxy-2,1-benzoxaborolane
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Hydroxy-2,1-benzoxaborolane (CAS No: 5735-41-1). Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification
This compound is classified with the following hazards.[1][2][3]
| Hazard Statement | Code | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[1][2][3] |
Signal Word: Warning
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety glasses with side-shields or Goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) to protect against splashes and airborne particles.[1] |
| Skin | Chemical-resistant gloves | Gloves must be inspected for integrity before each use and satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] Use proper glove removal technique to avoid skin contact.[1] |
| Protective clothing | A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1] | |
| Respiratory | Dust mask or respirator | Respiratory protection is not typically required for small quantities in well-ventilated areas.[1] If dusts are generated, a NIOSH-approved N95 (US) or EN 143 type P1 (EU) particulate respirator is recommended.[1] |
Operational and Disposal Plans
A strict operational plan is necessary to minimize exposure and ensure safe handling from receipt to disposal.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Pre-Handling Inspection: Before use, inspect the container for any damage or leaks. Ensure all necessary PPE is available and in good condition.
-
Handling: Avoid the formation of dust and aerosols.[1] Avoid breathing vapors, mist, or gas.[1] Prevent contact with skin and eyes. When transferring the solid, use a spatula or other appropriate tool. For solution preparation, add the solid slowly to the solvent to avoid splashing.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed when not in use and store it locked up.[1]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean the work area and decontaminate any equipment used. Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[4][5]
-
Segregation: Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.[4] Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).[4]
-
Disposal: Transfer the sealed and labeled waste containers to your institution's environmental health and safety department for disposal at a licensed hazardous waste facility. Do not dispose of this chemical down the drain.[1]
Spill Management and First Aid
Spill Response:
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[1] Place the material into a suitable, closed, and labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
In all cases of exposure, seek medical attention.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
